Morpholine
Description
Historical Perspectives on Morpholine (B109124) Chemistry and Applications
The naming of this compound is attributed to Ludwig Knorr, who initially believed it to be structurally related to morphine. wikipedia.org Early research into this compound explored its fundamental chemical properties as a cyclic secondary amine containing an oxygen atom. The presence of the ether oxygen atom influences the electron density on the nitrogen atom, rendering it less nucleophilic and basic compared to structurally similar secondary amines like piperidine (B6355638). wikipedia.orgbiosynce.com This characteristic impacts its reactivity in various chemical transformations.
Historically, this compound production involved the dehydration of diethanolamine (B148213) with concentrated sulfuric acid. wikipedia.orgslideshare.netnih.gov Another method utilized the reaction of bis(2-chloroethyl) ether with ammonia (B1221849). wikipedia.org More recently, industrial production has shifted towards the reaction of diethylene glycol with ammonia under high temperature and pressure, often in the presence of a catalyst. wikipedia.orgnih.gov
Early applications of this compound in research and industry were diverse. Its stability and volatility, similar to water, led to its use as a corrosion inhibitor in steam condensate systems, where it helps adjust pH and provides protection throughout the steam plant. wikipedia.orgatamankimya.comnih.govwikidoc.org It was also explored as a solvent in organic synthesis due to its low cost and polarity. wikipedia.orgatamankimya.comwikidoc.org In agriculture, this compound has been used as an emulsifier in fruit coatings to protect against fungal and insect contamination, although its use in this application has been restricted in some regions. wikipedia.orgatamankimya.comwikidoc.org
Contemporary Significance of the this compound Scaffold in Chemical Science
In contemporary chemical science, the this compound scaffold continues to hold significant importance, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity profile make it a favored building block for constructing complex molecules. biosynce.comnih.govresearchgate.netresearchgate.net
In organic synthesis, this compound is commonly employed to generate enamines, valuable intermediates in carbon-carbon bond formation reactions. wikipedia.orgwikidoc.org Its reactivity as a nucleophile allows for reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of N-alkylmorpholines and amides, respectively. biosynce.com These transformations are crucial in the synthesis of various functional molecules. biosynce.com Recent research has explored the use of this compound as a solvent in cycloaddition reactions and in the synthesis of volatile corrosion inhibitors. chemicalbook.commdpi.com
The this compound ring is recognized as a versatile and readily accessible synthetic building block in medicinal chemistry. nih.govresearchgate.net Its incorporation into molecular structures can influence physicochemical, biological, and metabolic properties. nih.gov The this compound scaffold is present in numerous bioactive molecules and approved drugs, highlighting its role as a "privileged structure" in drug design and development. nih.govresearchgate.netontosight.aijchemrev.com Research demonstrates that the this compound moiety can contribute to enhanced potency, improved pharmacokinetic profiles, and selective interactions with biological targets, such as enzymes and receptors. nih.govresearchgate.netjchemrev.comsci-hub.seacs.org For instance, the this compound ring has been shown to be an integral component of the pharmacophore for certain enzyme active-site inhibitors and can bestow selective affinity for a range of receptors. nih.gov Studies have investigated the structure-activity relationships (SAR) of this compound-containing compounds, revealing the impact of substitution patterns on biological activity. researchgate.netresearchgate.nete3s-conferences.org
Beyond medicinal chemistry, this compound derivatives find applications in materials science. For example, this compound salts have been synthesized and studied as volatile corrosion inhibitors for carbon steel, demonstrating significant reduction in corrosion rates. chemicalbook.commdpi.com The mechanism involves the formation of protective layers on the metal surface through adsorption. chemicalbook.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVUWVOSKDBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1]) | |
| Record name | Morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2025688 | |
| Record name | Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.] | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Morpholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Morpholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007 | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3 | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg). | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F]. | |
CAS No. |
110-91-8 | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MORPHOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2ZCK305O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Morpholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/QD62CCF8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Morpholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Advanced Synthetic Methodologies for Morpholine and Its Derivatives
Classical and Modern Annulation Reactions for Morpholine (B109124) Ring Formation
Annulation reactions are key transformations for constructing the this compound ring system. These methods typically involve forming both the C-N and C-O bonds that complete the six-membered heterocycle.
Synthesis from 1,2-Amino Alcohols and Related Precursors
1,2-Amino alcohols are common starting materials for this compound synthesis via annulation reactions. chemrxiv.orgresearchgate.net A traditional approach involves the reaction of 1,2-amino alcohols with α-haloacid chlorides or related carboxylic ester derivatives containing a leaving group alpha to the carbonyl. This typically proceeds through a two-step sequence involving amide bond formation followed by cyclization to form a morpholinone, which is subsequently reduced using hydride reagents like boron or aluminum hydride to yield the this compound. chemrxiv.org
More recent advancements have focused on developing more efficient and environmentally friendly protocols. One such method utilizes ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for the conversion of 1,2-amino alcohols to morpholines. This redox-neutral protocol is reported to be high-yielding and can be conducted in one or two steps using inexpensive reagents. chemrxiv.orgchemrxiv.orgacs.org The selectivity of this method is influenced by the structure of the 1,2-amino alcohol and the unique properties of ethylene sulfate. chemrxiv.orgchemrxiv.orgacs.org This approach has been successfully applied to the synthesis of various substituted morpholines, including those derived from primary amines, and has been demonstrated on a significant scale. chemrxiv.orgchemrxiv.orgacs.org
Another method involves the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts, enabling a concise synthesis of C-substituted morpholines in good yields. organic-chemistry.org This reaction proceeds through the in situ generation of a vinyl sulfonium (B1226848) salt followed by annulation. bris.ac.uk This methodology can accommodate a range of nitrogen substituents, including N-aryl and N-heteroaromatic groups, which are common motifs in pharmaceutical compounds. bris.ac.uk
Solid-phase synthesis techniques have also been explored for the heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones. researchgate.net Additionally, intramolecular Mitsunobu reactions and Cs₂CO₃-mediated cyclizations have been demonstrated for the synthesis of morpholines from simple amino diols. researchgate.net
Synthesis from Aziridines and Epoxides
Aziridines and epoxides, as three-membered heterocycles, serve as valuable precursors for this compound synthesis through ring-opening and subsequent cyclization reactions. researchgate.netosi.lv
One strategy involves the reaction of activated aziridines and azetidines with halogenated alcohols in the presence of a Lewis acid. researchgate.net This proceeds via an SN2-type ring opening of the aziridine (B145994) or azetidine (B1206935) by the haloalcohol, followed by base-mediated intramolecular ring closure of the resulting haloalkoxy amine. researchgate.netbeilstein-journals.org Copper(II) triflate has been reported as a catalyst for such ring-opening/closing reactions of aziridines with halogenated alcohols, yielding morpholines in high yield and enantioselectivity. researchgate.net A metal-free one-pot synthesis of substituted morpholines from aziridines and halogenated alcohols using ammonium (B1175870) persulfate as an oxidant has also been developed. beilstein-journals.org This method involves an SN2-type ring opening followed by cyclization of the intermediate. beilstein-journals.org
Tandem sequences involving the ring opening of aziridines and epoxides have also been employed for the synthesis of morpholines. A one-pot strategy for the synthesis of enantiomerically pure disubstituted morpholines utilizes tandem aziridine/epoxide ring opening sequences, where chiral epoxy alcohols act as both a nucleophile and an electrophile. rsc.orgrsc.org
Palladium(0)-catalyzed Tsuji-Trost reactions of vinyloxiranes with amino-alcohols, followed by in situ Iron(III)-catalyzed heterocyclization, provide access to various di- and trisubstituted morpholines with good yields and diastereoselectivities. organic-chemistry.orgresearchgate.net
Reductive Etherification Approaches
Reductive etherification is an effective strategy for constructing the C-O bond in the this compound ring. This method typically involves the cyclization of keto alcohols or related precursors under reducing conditions.
An efficient synthesis of this compound derivatives has been achieved using indium(III)-catalyzed intramolecular reductive etherification of keto alcohols. oup.comoup.com This method allows for the construction of various substituted morpholines, including 2-substituted, and 2,3-, 2,5-, 2,6-disubstituted derivatives, with good to excellent yields and high diastereoselectivity. oup.comoup.com The reaction demonstrates good compatibility with a broad range of functional groups and tolerates readily removable N-protecting groups such as Boc, Cbz, and Fmoc. oup.com
Acid-catalyzed reductive etherification of N-propargyl amino alcohols has been developed for the stereoselective synthesis of cis-2,5/2,6-disubstituted morpholines. rsc.orgrsc.org This process can proceed via a 6-exo-dig hydroalkoxylation–isomerization–reduction cascade for terminal alkynols. rsc.orgrsc.org Lewis acid-driven reductive etherification has also been employed for the enantiospecific synthesis of this compound derivatives from alkynyl amino alcohols, yielding products with excellent diastereoselectivity. rsc.org
Condensation Reactions for this compound Formation
Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule such as water, can also be utilized in the synthesis of this compound structures or related intermediates. slideshare.net While this compound itself is often used as a secondary amine in condensation reactions to form enamines from ketones and aldehydes, atamankimya.comlibretexts.org condensation strategies can also contribute to the formation of the this compound ring.
For instance, the synthesis of this compound-2,5-diones, cyclic dimers of α-amino acids containing the this compound-like ring system, can involve condensation steps. acs.org The cyclization of activated amino acids or their derivatives, often through amide bond formation and subsequent cyclization, can be viewed as condensation processes. acs.org However, direct condensation reactions specifically for the formation of the core this compound ring (the 1,4-oxazinane) from simpler acyclic precursors are less commonly highlighted as a primary annulation strategy compared to the methods involving amino alcohols, aziridines, or reductive etherification in the recent literature focusing on advanced methodologies. The term "condensation" in the context of this compound synthesis might also refer to reactions where this compound is a reactant or a product in a broader sense, such as its formation from diethylene glycol and ammonia (B1221849), which is an industrial process involving condensation and cyclization.
Stereoselective Synthesis of this compound Derivatives
Achieving control over the stereochemistry of substituted this compound derivatives is crucial for their applications, particularly in pharmaceuticals and agrochemicals where specific enantiomers or diastereomers may exhibit different biological activities. google.comnih.gov Numerous stereoselective synthetic methods have been developed.
Diastereoselective synthesis of this compound derivatives can be achieved through the reaction of Grignard reagents with N-sulfinyl imines, followed by cyclization. thieme-connect.combohrium.com This two-step process allows for the introduction of substituents with controlled relative stereochemistry. thieme-connect.com
Strategies employing enantiopure starting materials, such as enantiopure epoxides or amino alcohols, are common for achieving enantioselectivity. nih.govacs.org The reaction of enantiopure epoxides with amino alcohols, followed by regioselective hydroxyl activation and ring closure, has been described for the stereoselective synthesis of trans-2,5-disubstituted morpholines. nih.gov
Acid-catalyzed reductive etherification of N-propargyl amino alcohols has been shown to be a stereoselective method for the synthesis of cis-2,5/2,6-disubstituted morpholines. rsc.orgrsc.org This approach has been applied in the total synthesis of stereochemically defined natural products or agrochemicals like tridemorph (B114830) and fenpropimorph. rsc.orgrsc.org
Intramolecular reductive etherification reactions have been developed as a general strategy for the stereoselective synthesis of various C-substituted this compound derivatives, including 2-substituted, cis-2,5-disubstituted, cis-2,6-disubstituted, and polysubstituted morpholines, often with excellent diastereoselectivity. oup.comoup.comacs.org This strategy can be particularly efficient as it may only require one of the starting materials (e.g., the amino alcohol) to be in enantiopure form. acs.org
Metal-catalyzed approaches can also provide stereocontrol. For instance, copper(II)-catalyzed ring-opening/closing reactions of chiral aziridines with halogenated alcohols have been reported to yield morpholines with high enantioselectivity. researchgate.net Palladium(0)-catalyzed sequences involving vinyloxiranes and amino-alcohols can also lead to substituted morpholines with good diastereoselectivities. organic-chemistry.orgresearchgate.net
The development of stereoselective methods is an ongoing area of research, with efforts focused on improving yields, diastereoselectivity, and enantioselectivity, as well as expanding the scope of accessible substituted this compound architectures.
Transition Metal Catalysis in this compound Synthesis
Transition metal catalysis plays a significant role in modern this compound synthesis, offering opportunities for improved efficiency, selectivity, and access to diverse substitution patterns. researchgate.netosi.lvresearchgate.net Various transition metals have been employed to catalyze key steps in this compound ring formation.
Palladium catalysis has been utilized in several approaches. Palladium(0)-catalyzed Tsuji-Trost reactions of vinyloxiranes with amino-alcohols, followed by an Iron(III)-catalyzed cyclization, provide a route to substituted morpholines. organic-chemistry.orgresearchgate.net Palladium(II)-catalyzed intermolecular difunctionalization of conjugated dienes has also been reported for the synthesis of functionalized morpholines and 2-morpholones, using β-amino alcohols or α-amino acids as nitrogen and oxygen sources. researchgate.net Palladium catalysis can also be involved in C-N coupling reactions relevant to the synthesis of this compound-containing compounds. uniurb.it
Copper catalysis has been applied in the stereoselective synthesis of morpholines from aziridines and halogenated alcohols. researchgate.net Copper(I)-catalyzed reactions have also been explored for the amination of aryl halides with this compound. acs.org
Iron(III) catalysis has been used in conjunction with palladium catalysis in tandem sequences for this compound synthesis from vinyloxiranes and amino-alcohols, influencing the heterocyclization step. organic-chemistry.orgresearchgate.net Iron(III) can also catalyze diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org
Gold(I) catalysis has been employed in tandem sequences for constructing this compound derivatives from aziridines and propargyl alcohols. mdpi.com The gold(I) catalyst can function as both a π acid and a σ acid, enabling the dual activation of reactants. mdpi.com
Indium(III) catalysis is effective in promoting intramolecular reductive etherification reactions for the synthesis of substituted morpholines with high diastereoselectivity. oup.comoup.com
Green Chemistry Approaches to this compound Synthesis
Traditional methods for synthesizing this compound and its derivatives from 1,2-amino alcohols can be inefficient and generate significant waste. chemrxiv.orgchemrxiv.orgacs.org Green chemistry approaches aim to minimize environmental impact by utilizing more efficient protocols, inexpensive and less hazardous reagents, and reducing the number of synthetic steps. chemrxiv.orgchemrxiv.orgacs.orgajgreenchem.com
One promising green synthesis protocol involves the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and potassium tert-butoxide (tBuOK). chemrxiv.orgchemrxiv.orgacs.orgacs.org This method is a simple, high-yielding, one or two-step, redox-neutral process that offers environmental and safety benefits compared to traditional three-step conversions utilizing reagents like chloroacetyl chloride. chemrxiv.orgacs.org The key to this methodology is achieving selective monoalkylation of the amine using ethylene sulfate via an SN2 reaction. chemrxiv.orgchemrxiv.orgacs.orgacs.org The selectivity is influenced by the structure of the 1,2-amino alcohol and the properties of ethylene sulfate. chemrxiv.orgchemrxiv.orgacs.orgacs.org This method has been successfully applied to synthesize a variety of substituted morpholines, including those found in active pharmaceutical ingredients, and has been demonstrated on scales exceeding 50 grams. chemrxiv.orgchemrxiv.orgacs.orgacs.org The inexpensive nature of the reagents and the practical, environmentally friendly conditions suggest potential for widespread adoption. chemrxiv.org
Another green approach focuses on the synthesis of N-formylthis compound (NFM), a compound used as a green solvent. ajgreenchem.comsincere-chemicals.com NFM can be synthesized from this compound and formic acid under solvent-free conditions at elevated temperatures (e.g., 224 °C). ajgreenchem.com This methodology is noted for its operational simplicity, high efficiency, mild reaction conditions, and compatibility with various functional groups, presenting an environmentally friendly alternative for N-formylation reactions. ajgreenchem.com
The shift towards sustainable manufacturing processes in the this compound market is driving the adoption of eco-friendly production methods, including the use of renewable feedstocks and more efficient chemical synthesis processes to reduce environmental impact. marketresearchintellect.com
Functionalization Strategies of the this compound Ring
The this compound ring, possessing both amine and ether functionalities, offers diverse opportunities for chemical functionalization. biosynce.com Functionalization can occur at the nitrogen atom or the carbon atoms within the ring. biosynce.com
Functionalization at the nitrogen atom commonly involves N-alkylation and acylation reactions. biosynce.com The nitrogen atom acts as a nucleophile due to its lone pair of electrons, reacting with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. biosynce.com For instance, the reaction of this compound with methyl iodide yields N-methylthis compound. biosynce.com Reaction with acyl chlorides leads to the formation of amides. biosynce.com
Functionalization of the carbon atoms in the this compound ring can be achieved through various reactions, including halogenation followed by further transformations. biosynce.com Strategies for accessing α-functionalized cyclic amines, including this compound, via their corresponding imine-BF₃ complexes have been reported. researchgate.net
Research has also explored the synthesis of substituted morpholines through ring-opening reactions of precursors like 2-tosyl-1,2-oxazetidine, allowing for functionalization at different positions of the this compound ring. acs.org Another strategy involves the selective ring-opening functionalization of unstrained cyclic amines, including this compound, utilizing difluorocarbene transfer, which can lead to diverse acyclic architectures. nih.gov
Furthermore, this compound can mediate reactions, such as the defluorinative cycloaddition of gem-difluoroalkenes and organic azides, where it acts as a solvent and facilitates the formation of this compound-substituted triazoles. beilstein-journals.org
Polymer-Supported Synthesis of this compound Derivatives
Polymer-supported synthesis, also known as solid-phase synthesis, is a technique widely used in combinatorial chemistry and organic synthesis to facilitate the creation of diverse compound libraries and simplify purification. researchgate.netacs.orggoogle.com This approach involves attaching a reactant molecule to an insoluble polymer support. researchgate.net
Polymer-supported synthesis has been applied to the preparation of this compound derivatives. For example, the stereoselective polymer-supported synthesis of this compound- and thiothis compound-3-carboxylic acid derivatives has been reported. acs.orgthieme-connect.commedvik.cznih.gov This method utilizes immobilized amino acids, such as Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, as starting materials on a solid support like Wang resin. acs.orgthieme-connect.comnih.gov Subsequent on-resin reactions and cleavage from the support yield the desired this compound derivatives, often with high stereoselectivity and good yields. acs.orgthieme-connect.com
Another application is the solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. nih.govbeilstein-journals.org This strategy involves using a labile linker group, such as an oxalyl residue, to attach the growing oligomer chain to the solid support. nih.gov This allows for simultaneous cleavage of the oligomer from the support and deprotection of nucleobases using reagents like aqueous ammonia. nih.gov
Polymer-bound this compound itself can be used as a solid-supported base or catalyst in various organic transformations, including the synthesis of sulfonamides and amides, and the functionalization of secondary amines with acid chlorides. scientificlabs.com It can also be used to scavenge excess acid in a reaction. scientificlabs.com
The synthesis of this compound-2,5-diones, cyclic monomers derived from amino acids, can also be relevant to polymer science as these compounds can undergo polymerization to form biodegradable materials like polydepsipeptides. nih.govresearchgate.net While not strictly polymer-supported synthesis of this compound derivatives, it highlights the connection between this compound chemistry and polymer applications.
Chemical Reactivity and Reaction Mechanisms of Morpholine
Nucleophilic Character and Reactivity of the Morpholine (B109124) Amine
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. biosynce.comrsc.org This allows this compound to participate in reactions with electrophiles, a characteristic shared with other secondary amines. wikipedia.orgatamanchemicals.com However, the presence of the adjacent ether oxygen atom withdraws electron density from the nitrogen, which slightly reduces its nucleophilicity and basicity compared to structurally similar secondary amines like piperidine (B6355638). wikipedia.orgatamanchemicals.commasterorganicchemistry.com
Despite this reduced nucleophilicity, this compound readily reacts with various electrophilic species. For instance, it undergoes N-alkylation reactions with alkyl halides, leading to the formation of N-alkylmorpholines. biosynce.com This type of reaction is significant in the synthesis of various pharmaceutical and agrochemical compounds. biosynce.com
This compound also reacts with acyl chlorides through nucleophilic attack of the nitrogen on the carbonyl carbon, followed by elimination of a chloride ion, resulting in the formation of amide bonds. biosynce.com This acylation reaction is a crucial transformation in organic synthesis for incorporating amide functional groups into molecules. biosynce.com
Studies have investigated the nucleophilic reactions of this compound with benzoyl halides, demonstrating that the rate constants are influenced by the nature of the halogen atom. acs.org
Enamine Chemistry of this compound
This compound is commonly employed in organic synthesis for the generation of enamines. wikipedia.orgatamanchemicals.com Enamines are versatile intermediates formed by the reaction of a secondary amine with a carbonyl compound (aldehyde or ketone), resulting in an α,β-unsaturated amine. This reaction typically involves the acid-catalyzed condensation of the amine with the carbonyl compound, followed by the loss of water.
The enamine formed from this compound and a carbonyl compound has the general structure:
[Insert a generic structure of a this compound enamine here, showing the this compound ring attached to a carbon-carbon double bond, which is also attached to two other groups derived from the original carbonyl compound.]
This compound enamines are particularly useful in carbon-carbon bond formation reactions, such as the Stork enamine alkylation and acylation. In these reactions, the enamine acts as a nucleophile, reacting with alkyl halides or acyl halides at the α-carbon to the nitrogen. This is followed by hydrolysis to regenerate the carbonyl compound, now functionalized with an alkyl or acyl group.
Recent research highlights the role of this compound in mediating cycloaddition reactions, such as the defluorinative cycloaddition of gem-difluoroalkenes and organic azides. beilstein-journals.org In these reactions, this compound can act as a base and/or a nucleophile, influencing the regioselectivity of the resulting triazole formation. beilstein-journals.org The proposed mechanism involves the nucleophilic addition of this compound to the gem-difluoroalkene. beilstein-journals.org
Nitrosation Reactions of this compound in Chemical Processes
Secondary amines like this compound can undergo nitrosation reactions, particularly in the presence of nitrosating agents such as nitrites under acidic conditions. This reaction leads to the formation of N-nitrosamines. For this compound, the product is N-nitrosothis compound (NMOR). researchgate.netwikipedia.org
The formation of NMOR can occur in various chemical processes and environments where this compound and nitrosating agents are present. For example, NMOR can be generated from this compound and nitrite (B80452) in aqueous solutions or by reaction with gaseous nitrogen oxides. researchgate.net
Studies have investigated the in vivo formation of N-nitrosothis compound. In rats treated with this compound and sodium nitrite, NMOR formation was observed, with the extent of nitrosation depending on the dose. aacrjournals.orgresearchgate.net The formation levels were generally consistent with in vitro studies showing a dependence on the concentrations of this compound and nitrite. aacrjournals.orgresearchgate.net
Ring-Opening and Cyclization Pathways Involving this compound
While the this compound ring is generally stable, it can participate in ring-opening and cyclization reactions under specific conditions, often involving the cleavage of the carbon-oxygen or carbon-nitrogen bonds within the ring.
Cyclization reactions are also key in the synthesis of the this compound ring itself. Various synthetic methodologies exist for the formation of the this compound core, often involving intramolecular or intermolecular cyclization pathways from suitable precursors containing amine, alcohol, and/or halide functional groups. researchgate.net
Some this compound derivatives, such as this compound-2,5-diones, can exhibit different ring conformations, including boat and flattened envelope forms, which can influence their reactivity and interactions. nih.govuzh.ch
Conformational Analysis and Energetics of this compound
This compound, being a six-membered ring, primarily exists in a chair conformation, similar to cyclohexane. biosynce.comiucr.org However, due to the presence of the heteroatoms (oxygen and nitrogen), the conformational landscape is influenced by factors such as the orientation of the N-H bond (axial or equatorial) and potential interactions involving the lone pair on nitrogen and the oxygen atom.
Studies using techniques like infrared resonant vacuum ultraviolet photoionization mass spectroscopy and theoretical calculations have investigated the conformational preferences and stability of this compound. nih.govnih.govacs.org These studies have identified both the chair conformation with the N-H bond in the equatorial position (Chair-Eq) and the chair conformation with the N-H bond in the axial position (Chair-Ax) as stable conformers in the gas phase. nih.govnih.govacs.orgrsc.org Research indicates that the Chair-Eq conformer is generally more stable than the Chair-Ax conformer. nih.govnih.govacs.org
The interconversion between these chair conformers occurs through a process of ring inversion. The energy barrier for this ring inversion in this compound and its derivatives has been studied using techniques like dynamic NMR spectroscopy. nih.govacs.orgrsc.org The observed free energy barriers for ring inversion in some N-arylsulfonyl morpholines range from 9.2 to 10.3 kcal mol⁻¹. nih.govacs.org Factors such as exocyclic conjugation involving the N-S bond can influence these barriers. nih.govacs.org Nitrogen inversion, another dynamic process, is generally much faster than ring inversion in these systems. acs.org
While the chair conformation is the most stable, other conformations like boat and twist-boat have been observed in substituted this compound rings, particularly in solid-state structures determined by X-ray crystallography. nih.govuzh.ch
Interactions with Biological Systems: Molecular Interactions and Target Binding
The this compound ring is a common structural motif in many biologically active molecules and pharmaceuticals. atamankimya.comresearchgate.netbiosynce.comsci-hub.senih.govnih.govnih.gov Its presence can significantly influence the physicochemical properties, pharmacokinetic profile, and biological activity of a compound. atamankimya.comresearchgate.netbiosynce.comsci-hub.senih.govnih.gov
The this compound moiety can interact with biological targets through various forces, including hydrogen bonding (due to the nitrogen and oxygen atoms), electrostatic interactions (when protonated), and hydrophobic interactions (due to the aliphatic portions of the ring). biosynce.comtaylorandfrancis.com
In medicinal chemistry, the this compound ring is often incorporated into drug candidates for several reasons:
Enhancing Potency through Molecular Interactions: The this compound ring can participate in specific interactions within the binding site of a biological target, contributing to the affinity and potency of the molecule. nih.govacs.orgresearchgate.net
Acting as a Scaffold: The rigid yet flexible nature of the this compound ring (primarily adopting a chair conformation) can serve as a scaffold to orient other functional groups of a molecule in a specific spatial arrangement required for optimal interaction with a target. sci-hub.senih.govacs.org
Modulating Pharmacokinetic and Pharmacodynamic Properties: The this compound ring's balance of lipophilicity and hydrophilicity, its pKa value, and its metabolic stability can positively impact properties such as solubility, absorption, distribution, metabolism, and excretion. atamankimya.comresearchgate.netbiosynce.comsci-hub.senih.govnih.govacs.org For example, the presence of the this compound ring has been shown to improve blood solubility and brain permeability for some CNS-active compounds. nih.govacs.org
This compound-containing compounds have been explored for activity against a wide range of molecular targets, including receptors (such as neurotransmitter receptors and cannabinoid receptors) and enzymes (such as kinases and bacterial topoisomerases). biosynce.comsci-hub.senih.govnih.govacs.orgresearchgate.netbenthamdirect.com Specific this compound-containing pharmacophores have been identified that are responsible for selective interactions with certain protein families, such as aryl-morpholines interacting with PI3K kinases. nih.govacs.org
The this compound ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in diverse bioactive molecules and its ability to confer advantageous properties. atamankimya.comresearchgate.netsci-hub.senih.govnih.gov
Here is a table summarizing some types of biological targets modulated by this compound-containing compounds:
| Biological Target Class | Examples of Specific Targets Mentioned |
| Receptors | Neurotransmitter receptors, Cannabinoid receptors, Dopamine receptors |
| Enzymes | Kinases (e.g., PI3K, LRRK2), Acetylcholinesterase, Monoamine oxidase-B |
| Bacterial Enzymes | DNA gyrase, Topoisomerase IV |
| Transcription Factors | Nrf2 |
Morpholine in Medicinal Chemistry Research
Morpholine (B109124) as a Privileged Scaffold in Drug Design
The this compound ring is recognized as a privileged scaffold in drug design, meaning it is a structural feature that confers desirable properties on compounds containing it. sci-hub.senih.govresearchgate.netresearchgate.netijprems.comresearchgate.netjchemrev.comnih.gov This versatility stems from its ability to enhance potency through molecular interactions with target proteins, act as a scaffold to orient other parts of the molecule, and modulate pharmacokinetic and pharmacodynamic properties. ijprems.come3s-conferences.orgacs.orgnih.gov Its incorporation can improve solubility, bioavailability, and metabolic stability. researchgate.netthieme-connect.com The this compound moiety has been demonstrated to be an integral component of the pharmacophore for certain enzyme active-site inhibitors and can bestow selective affinity for a wide range of receptors. sci-hub.senih.gov
Synthetic Strategies for this compound-Containing Bioactive Molecules
The this compound ring is a readily accessible synthetic building block. sci-hub.senih.gov It can be introduced as an amine reagent or constructed using various synthetic methodologies. sci-hub.senih.gov The synthesis of this compound-containing compounds typically involves reactions such as the reaction of an appropriate amine with an epoxide or a haloalcohol. biosynce.com For example, the reaction of ethanolamine (B43304) with ethylene (B1197577) oxide can yield this compound. biosynce.com Once synthesized, the this compound ring can be further functionalized through reactions including alkylation, acylation, and arylation to alter its properties and create more complex, bioactive molecules. biosynce.com Diversity-Oriented Synthesis (DOS) strategies, often starting from amino acid and sugar derivatives, have been employed to generate sp3-rich this compound peptidomimetics. frontiersin.org Enzyme-catalyzed reactions using oxidoreductases like laccase have also been explored for synthesizing this compound-substituted aromatics with biological activities. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. This compound is a common moiety investigated in SAR studies. nih.govresearchgate.netresearchgate.netijprems.come3s-conferences.orgthieme-connect.comnih.gov The this compound ring's influence on physicochemical properties like ionization, lipophilicity, and polarity impacts a drug's pharmacokinetics and pharmacodynamics. sci-hub.se Its relatively electron-deficient nature due to the oxygen atom and lower basicity of the nitrogen atom (compared to other nitrogen heterocycles) are significant factors. sci-hub.se The oxygen atom can act as a weak hydrogen bond acceptor, and the ring can participate in hydrophobic interactions. sci-hub.seresearchgate.net SAR studies have revealed that appropriate substitution on the this compound ring can optimize interactions with target receptors, leading to increased potency and selectivity. biosynce.com For instance, in some α-glucosidase inhibitors, electron-donating groups like methyl and methoxy (B1213986) on a phenyl ring attached to the this compound moiety played a significant role in inhibition. mdpi.com
This compound Derivatives as Enzyme Inhibitors
This compound derivatives are known to target a wide range of enzymes of therapeutic interest. sci-hub.senih.govjchemrev.comresearchgate.net The this compound moiety can be an integral part of the pharmacophore that interacts with the enzyme's active site. sci-hub.senih.gov Examples include this compound derivatives acting as inhibitors of enzymes such as inosine (B1671953) monophosphate dehydrogenase, Factor Xa, hCA I and II, AChE, BChE, α-glycosidase, monoamine oxidase-B, acetylcholinesterase, 15-LOX, DNA-dependent protein kinase (DNA-PK), dipeptidyl peptidase 4 (DPP-4), squalene (B77637) synthase, amyloid β (Aβ) peptides, γ-secretase, cholinesterases, autotaxin, nuclear factor erythroid 2-related factor 2, topoisomerases, peptidyl transferase, ribonucleotide reductase, and urease. sci-hub.semdpi.comresearchgate.nettaylorandfrancis.comresearchgate.net The ability of the oxygen atom to form hydrogen bonds and the ring's potential for hydrophobic interactions contribute to their binding affinity. acs.orgtaylorandfrancis.comresearchgate.net
This compound Moieties in Specific Therapeutic Agent Classes
This compound is a common structural component in numerous approved and experimental drugs across various therapeutic areas. biosynce.comsci-hub.senih.govijprems.commdpi.comtaylorandfrancis.com
Anti-infective Agents (Antibiotics, Antifungals, Antimycobacterials)
This compound derivatives have shown significant activity against various infectious agents. ijprems.comjchemrev.come3s-conferences.orgresearchgate.netontosight.ai They are found in antibiotics like linezolid (B1675486) and finafloxacin. sci-hub.setaylorandfrancis.com Linezolid, an antibiotic targeting Gram-positive bacteria, incorporates a this compound ring that is crucial for its binding to the bacterial ribosome and inhibiting protein synthesis. biosynce.comsci-hub.se this compound derivatives have also been explored for their antifungal properties, with examples including dodemorph, tridemorph (B114830), aldimorph, and fenpropimorph. researchgate.net Research has also investigated this compound-containing compounds for their activity against mycobacteria, including Mycobacterium tuberculosis. ijprems.comresearchgate.netresearchgate.net Studies have shown that this compound-modified ruthenium-based agents exhibit potent antibacterial activity, even against multidrug-resistant strains like Staphylococcus aureus, by mechanisms including destroying the bacterial membrane and inducing ROS production. rsc.org Some this compound derivatives have also demonstrated modulating effects on the activity of existing antibiotics. rsc.orgnih.gov
Anticancer Agents and Kinase Inhibitors
A significant number of this compound-containing compounds are being developed or are already in use as anticancer agents and kinase inhibitors. tsijournals.comijprems.comjchemrev.come3s-conferences.orgnih.govthieme-connect.comresearchgate.netsci-hub.senih.gov Approximately 50% of this compound-containing drugs approved by the U.S. FDA between 2013 and 2023 were classified as anticancer agents. thieme-connect.com The this compound moiety is frequently incorporated into kinase inhibitors due to its ability to interact with the ATP binding pocket and influence pharmacokinetic properties. tsijournals.comijprems.come3s-conferences.orgacs.orgsci-hub.senih.gov Examples include gefitinib, an EGFR inhibitor used in cancer treatment, where the this compound moiety contributes to a prolonged plasma half-life. sci-hub.setaylorandfrancis.com this compound derivatives have also been investigated as inhibitors of PI3K and mTOR kinases, which are important targets in cancer therapy. tsijournals.comsci-hub.seacs.orgnih.govresearchgate.netsci-hub.senih.gov Compound 17f, a 4-morpholine-quinazoline derivative, demonstrated high PI3Kα inhibition and antiproliferative activity against several cancer cell lines by inhibiting the PI3K/Akt/mTOR pathway. nih.gov PQR620, containing bridged morpholines, is a potent and selective mTOR kinase inhibitor with demonstrated antitumor effects. acs.orgresearchgate.net
Neurological System Modulators
This compound derivatives have been explored for their activity as modulators of the neurological system. The ability of this compound-containing compounds to cross the blood-brain barrier (BBB) is a crucial factor in their potential as central nervous system (CNS) drugs. nih.govresearchgate.netacs.orgcapes.gov.br The balance between size and lipophilicity is essential for improving BBB permeability, a property influenced by the this compound ring. nih.govresearchgate.netacs.orgcapes.gov.br
Research has investigated this compound derivatives for their activity against various neurological targets, including receptors involved in mood disorders and pain, enzymes and receptors associated with neurodegenerative diseases, and enzymes implicated in CNS tumors. nih.govacs.orgresearchgate.netacs.orgcapes.gov.br For instance, this compound derivatives have shown potential in modulating receptors involved in mood and pain control, sometimes exhibiting structural similarities to endogenous ligands. acs.orgresearchgate.net
Specific examples of this compound-containing compounds explored for neurological applications include those acting as muscarinic receptor antagonists, which have been investigated for conditions such as Alzheimer's disease and Parkinson's disease. ontosight.ai Additionally, this compound-based chalcones have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme considered a therapeutic target for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. researchgate.net Studies have identified compounds with high MAO-B inhibitory potential, with one unsubstituted this compound-based derivative showing significant activity. researchgate.net
Furthermore, morpholinyl-quinoline derivatives have shown inhibitory activity against enzymes relevant to neurological disorders, including acetylcholinesterase (AChE) and butylcholinesterase (BChE). mdpi.com
Antidiabetic and Antimigraine Drugs
The this compound scaffold is also present in compounds investigated for the treatment of metabolic disorders such as diabetes and neurological conditions like migraine.
In the context of diabetes, this compound derivatives have shown promise as antidiabetic agents through various mechanisms. Recent research has focused on their potential to inhibit key enzymes involved in glucose metabolism. debuglies.com For example, this compound-substituted thiadiazoles have demonstrated potential as histamine (B1213489) H3 receptor antagonists, which could be relevant for treating type 2 diabetes. debuglies.com These compounds have been shown to help reduce non-fasting glucose levels and block the increase in HbA1c. debuglies.com
Hybrid structures incorporating this compound with other moieties like sulfonamide, 1,3,5-triazine (B166579), and thiazole (B1198619) have shown selective inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme targeted in diabetes management. debuglies.comnih.gov This inhibition has led to observed improvements in blood glucose levels and antioxidant enzyme systems in research studies. debuglies.comnih.gov One such study on di-morpholine 1,3,5-triazine derivatives identified a compound with potent and selective DPP-4 inhibitory activity in vitro, which also showed dose-dependent improvement of glucose tolerance in mice and reduced blood glucose levels and improved lipid profiles in rats. nih.gov
Morpholino thiazolyl-2,4-thiazolidinediones have been evaluated for their insulinotropic activities, showing positive effects on insulin (B600854) release and glucose uptake in studies. debuglies.com These compounds exhibit both pancreatic and extrapancreatic effects, positioning them as potential candidates for diabetes treatment. debuglies.com
For migraine treatment, this compound-containing compounds have been explored, particularly as tachykinin receptor antagonists. sci-hub.segoogle.com Aprepitant, a marketed drug containing a this compound structure, is an NK1 antagonist used for emesis, which is often associated with migraine and other conditions. sci-hub.se Research has also investigated this compound derivatives as KCNQ2 potassium channel openers, demonstrating significant activity in reducing cortical spreading depressions in a rat model of migraine. nih.gov
Pharmacokinetic Modulation by the this compound Moiety
The this compound moiety plays a significant role in modulating the pharmacokinetic properties of drug candidates. Its presence can influence absorption, distribution, metabolism, and excretion (ADME). researchgate.netpressbooks.pubresearchgate.net
The structural features of this compound, including its basic nitrogen and oxygen atoms, contribute to a favorable balance of lipophilicity and hydrophilicity. nih.govresearchgate.netacs.orgnih.govresearchgate.netacs.orgcapes.gov.brresearchgate.netthieme-connect.com This balance is crucial for enhancing properties like aqueous solubility and membrane permeability, including permeability across the blood-brain barrier. nih.govresearchgate.netacs.orgnih.govresearchgate.netacs.orgcapes.gov.brresearchgate.netthieme-connect.com The weak basicity of the nitrogen atom, with a pKa value similar to blood pH, can enhance solubility. nih.govacs.orgnih.govacs.orgcapes.gov.br
While this compound can enhance desirable pharmacokinetic properties, it can also be a site for metabolic degradation, primarily through oxidative metabolism. sci-hub.se However, modifications to the this compound ring have been explored to enhance metabolic stability. sci-hub.se
The this compound ring can also influence interactions with transporters like P-glycoprotein (P-gp). In some cases, replacing a piperidine (B6355638) ring with a this compound ring has been shown to reduce P-gp efflux, potentially by inductively reducing the pKa of the nitrogen atom. pressbooks.pub
The impact of the this compound moiety on pharmacokinetics is a key consideration in the design of new drug molecules, aiming to achieve optimal ADME profiles for therapeutic efficacy. acs.orgsci-hub.seresearchgate.netresearchgate.netthieme-connect.comnih.gov
Catalytic Applications and Ligand Design Involving Morpholine
Morpholine (B109124) as an Organocatalyst in Organic Transformations
This compound and its derivatives can function as organocatalysts, facilitating various organic reactions through mechanisms that often involve enamine or iminium ion intermediates. While this compound-based enamines are generally considered less reactive than those derived from pyrrolidine (B122466) or piperidine (B6355638) due to the presence of the oxygen atom and pronounced nitrogen pyramidalization, modified this compound structures have shown efficiency in specific transformations. frontiersin.orgresearchgate.netnih.gov
Michael Addition Reactions
This compound-based organocatalysts have been explored in asymmetric Michael addition reactions, particularly between aldehydes and nitroolefins. frontiersin.orgresearchgate.netnih.govnih.gov Despite the inherent lower reactivity of this compound-derived enamines, specifically designed β-morpholine amino acids have demonstrated efficiency in catalyzing the 1,4-addition of aldehydes to nitroolefins. frontiersin.orgresearchgate.netnih.govnih.gov These catalysts can achieve good yields, diastereoselection, and enantioselectivity in these reactions. frontiersin.orgresearchgate.netnih.govnih.gov Computational studies have been employed to understand the transition states and explain the observed catalytic activity and selectivity. frontiersin.orgresearchgate.netnih.gov
Synthesis of Heterocyclic Compounds
This compound can be involved in the synthesis of various heterocyclic compounds, sometimes acting as a reactant or influencing the reaction pathway. While direct organocatalytic synthesis of heterocycles solely catalyzed by this compound is less common compared to other amines, it can participate in reactions that lead to the formation of this compound-containing heterocycles or act as a base or additive in catalytic cyclization reactions. For instance, this compound derivatives have been utilized in developing strategies for the asymmetric catalytic synthesis of morpholin-2-ones. acs.org One-pot approaches involving sequences like Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization have been developed to synthesize substituted morpholin-2-ones with good yields and enantioselectivity. acs.org
This compound in the Preparation of Heterogeneous Catalysts
This compound can be incorporated into the preparation of heterogeneous catalysts, influencing their structure, properties, and catalytic performance. It can be used as a modifying agent or a component during the synthesis of supported metal catalysts. For example, this compound has been used as a post-treatment reagent to modify the surface of supported palladium catalysts, such as Pd/γ-Al₂O₃@ASMA. mdpi.com This modification has been shown to enhance the catalytic selectivity in reactions like the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com The concentration of this compound used in the modification step can impact the conversion and selectivity of the catalytic process. mdpi.com
This compound can also play a role in the preparation of catalysts for specific reactions, such as the vinylation of this compound itself. Nanostructured KOH/activated coal catalysts have been investigated for the heterogeneous catalytic vinylation of this compound with acetylene (B1199291) to produce N-vinylthis compound. jbclinpharm.org The preparation method, such as ultrasonic dispersion, can influence the catalyst's activity. jbclinpharm.org
This compound-Based Ligands in Metal Catalysis
This compound can be a key structural component in the design of ligands for metal-catalyzed reactions. The presence of both nitrogen and oxygen atoms in the this compound ring allows for diverse coordination modes to metal centers, leading to the formation of various transition metal complexes. acs.orgtandfonline.commdpi.comresearchgate.net These complexes can then be utilized as catalysts in different organic transformations.
Transition Metal Complexes with this compound-Based Ligands
This compound-based ligands can form complexes with a range of transition metals, including rare-earth metals and first-row transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). acs.orgtandfonline.commdpi.comresearchgate.netrsc.orgresearchgate.netiosrjournals.orgresearchgate.netrsc.org The coordination behavior of this compound-based ligands can vary, with the ligand acting in a tridentate chelating fashion in some cases, coordinating through nitrogen atoms. rsc.orgresearchgate.netrsc.org Studies on these complexes involve their synthesis, structural characterization using techniques like IR, UV-Vis, NMR, and EPR spectroscopy, and elemental analysis. acs.orgtandfonline.commdpi.comresearchgate.netiosrjournals.orgresearchgate.net For instance, this compound dithiocarbamate (B8719985) has been used to synthesize complexes with Cu(II) and Zn(II), and their structures and properties have been investigated. mdpi.com Similarly, complexes of Co(II), Ni(II), and Cu(I) with this compound-containing sulfur ligands have been prepared and characterized, revealing different geometries around the metal centers. tandfonline.com
Catalytic Reduction Studies
Transition metal complexes incorporating this compound-based ligands have been evaluated for their catalytic activity in reduction reactions. For example, platinum complexes with ligands containing both pyrimidine (B1678525) and this compound moieties have been synthesized and studied for their catalytic reduction properties. researchgate.netx-mol.nettandfonline.comnih.gov The catalytic reduction of p-nitrophenol to p-aminophenol by sodium borohydride (B1222165) using such a platinum complex as a catalyst has been investigated spectrophotometrically. researchgate.nettandfonline.comnih.gov
Furthermore, this compound itself can act as a mediator in indirect CO₂ hydrogenation to methanol (B129727) catalyzed by base metal catalysts like manganese complexes. acs.org In this process, formylthis compound is formed as an intermediate and is subsequently reduced to methanol. acs.org Studies have optimized reaction conditions, including pressure and temperature, to achieve efficient formylation of this compound and subsequent methanol production. acs.org
Corrosion Science and Engineering Applications of Morpholine
Morpholine (B109124) as a Corrosion Inhibitor in Steam Systems
This compound is commonly employed in steam systems, such as those found in power plants, to mitigate corrosion. atamankimya.comatamankimya.com Its primary function in these systems is to neutralize acidic components, notably carbonic acid, which forms from the dissolution of carbon dioxide in condensed steam. nih.govsanminglobe.com By increasing the pH of the condensate, this compound helps to create a less corrosive environment, thereby protecting metal surfaces in condensate return lines and other parts of the steam circuit. atamanchemicals.comatamankimya.comnih.govchemtexltd.com A key advantage of this compound in this application is its volatility, which is similar to that of water. atamanchemicals.comatamankimya.comirowater.comatamankimya.com This characteristic allows this compound to be transported with the steam throughout the system, ensuring that pH adjustment and corrosion protection are provided uniformly, even in areas where steam condenses. atamanchemicals.comatamankimya.comatamankimya.com this compound is often used in conjunction with other volatile treatment chemicals like hydrazine (B178648) or ammonia (B1221849) to provide comprehensive corrosion protection in steam systems. atamankimya.comatamankimya.com
Volatile Corrosion Inhibitor (VCI) Mechanisms of this compound Salts
This compound salts function as volatile corrosion inhibitors (VCIs), also known as vapor phase inhibitors (VPIs). mdpi.comuv.mxsemanticscholar.org These compounds are designed to protect metals from atmospheric corrosion in closed environments by volatilizing and forming a protective layer on the metal surface. mdpi.comuv.mx The mechanism involves the transport of the inhibitor in the vapor phase to the metal surface, where it condenses, particularly in the presence of moisture. mdpi.comuv.mx Once condensed, the this compound salt can hydrolyze, releasing protective ions. mdpi.comuv.mx Studies on this compound salt VCIs, such as this compound benzoate (B1203000) and this compound carbonate, have demonstrated their effectiveness in reducing carbon steel corrosion under atmospheric conditions. chemicalbook.commdpi.comresearchgate.netbohrium.com These salts can significantly reduce corrosion weight loss. mdpi.comresearchgate.netbohrium.com The volatility of the this compound salt influences the speed at which the protective film forms, while the stability of the adsorbed layer affects the duration of protection. uv.mx
Mechanistic Studies of Corrosion Inhibition by this compound Derivatives
Mechanistic studies involving this compound derivatives as corrosion inhibitors have explored their interaction with metal surfaces at a molecular level. These studies often utilize techniques such as electrochemical testing, X-ray photoelectron spectroscopy (XPS), and computational simulations. mdpi.comresearchgate.netbohrium.com The presence of heteroatoms like nitrogen and oxygen in the this compound structure, along with potential aromatic rings or pi electrons in derivatives, contributes to their ability to adsorb onto metal surfaces and inhibit corrosion. researchgate.netmdpi.com
Adsorption Mechanisms on Metal Surfaces (Physical and Chemical Adsorption)
The corrosion inhibition by this compound and its derivatives primarily occurs through the formation of a protective film on the metal surface via adsorption. uv.mxmdpi.com This adsorption can involve both physical and chemical interactions between the inhibitor molecules and the metal surface. mdpi.comresearchgate.netbohrium.com Physical adsorption typically involves weaker van der Waals forces, while chemical adsorption involves the formation of stronger coordinate or covalent bonds between the inhibitor and metal atoms. mdpi.comresearchgate.netbohrium.com For this compound salts like this compound carbonate and benzoate, studies indicate that they form protective layers on steel surfaces through both physical and chemical adsorption, with coordination occurring between nitrogen and oxygen atoms of the inhibitor and iron atoms on the surface. mdpi.comresearchgate.netbohrium.com The specific adsorption state can be influenced by the functional groups present in the this compound derivative. mdpi.com
Role of this compound Cations and Anions in Protective Layer Formation
In the case of this compound salts, upon dissolving in a thin liquid film on the metal surface, they can ionize to produce this compound cations and corresponding anions (e.g., carbonate or benzoate anions). mdpi.comresearchgate.net Both the cations and anions can play a role in forming the protective layer. mdpi.comresearchgate.net For instance, carbonate anions may adsorb onto anodic regions of the corrosion cell, while this compound cations may adsorb onto cathodic regions, thereby inhibiting both anodic and cathodic reactions. mdpi.com The adsorption process can involve chemical adsorption through atoms like oxygen in the anions and nitrogen and oxygen in the this compound cations, as well as physical adsorption of the salt ions. mdpi.com The formation of a hydrophobic film by certain structural components of the inhibitor molecule can also contribute to blocking corrosive species like water and oxygen from reaching the metal surface. mdpi.com
Electrochemical Characterization of Inhibition Performance
Electrochemical techniques are crucial for evaluating the performance of this compound-based corrosion inhibitors and understanding their mechanisms. researchgate.netmdpi.comscirp.orgarabjchem.orgacs.orgirjmst.comutp.edu.my Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by analyzing its effect on the anodic and cathodic current densities and the corrosion potential (Ecorr). researchgate.netmdpi.comscirp.orgarabjchem.orgarabjchem.orgxmu.edu.cnampp.orgacs.org Many this compound derivatives have been shown to act as mixed-type inhibitors, affecting both anodic and cathodic processes. researchgate.netmdpi.comarabjchem.orgarabjchem.orgacs.org Electrochemical impedance spectroscopy (EIS) is another powerful technique used to study the protective film formed on the metal surface. researchgate.netmdpi.comscirp.orgarabjchem.orgacs.orgirjmst.comutp.edu.mycumhuriyet.edu.tr EIS data, often represented as Nyquist or Bode plots, can provide information about the charge transfer resistance and the capacitance of the double layer, which are related to the corrosion rate and the effectiveness of the inhibitor film. researchgate.netmdpi.comscirp.orgutp.edu.mycumhuriyet.edu.trampp.org An increase in the impedance (or the diameter of the semicircle in Nyquist plots) with increasing inhibitor concentration typically indicates the formation of a more effective protective layer. mdpi.comscirp.org
Application in Water Treatment Systems
Beyond steam systems, this compound is also utilized as a corrosion inhibitor in other water treatment applications. atamankimya.comirowater.com It is employed in boiler water treatment to increase the pH of the feedwater, thereby protecting the boiler from corrosion. chemtexltd.comatamanchemicals.comchemtexltd.com A key benefit in this context is that this compound, being an amine, does not add dissolved solids to the boiler water, which helps to reduce the need for blowdown and can lead to fuel savings. chemtexltd.comatamanchemicals.comatamankimya.comchemtexltd.com this compound's volatility ensures its distribution throughout the boiler system, providing comprehensive protection. atamanchemicals.comatamankimya.comirowater.comatamankimya.com It is also mentioned for use in treating chlorinated hydrocarbon-containing water systems to prevent the decay of the hydrocarbon and in preventing rust in metal spray cans and shutoff valves. irowater.comsanminglobe.com
Table: Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 7930 |
| This compound benzoate | 14054 |
| This compound carbonate | 13700616 |
| Hydrazine | 301 |
| Ammonia | 223 |
| Carbonic acid | 767 |
| Carbon dioxide | 280 |
| Morpholinium | 160069 |
| Benzoate anion | 324 |
| Carbonate anion | 104916 |
Table: Example Electrochemical Data for a this compound Derivative Inhibitor
| Inhibitor Concentration (ppm) | Polarization Resistance (Ωcm²) | Inhibition Efficiency (%) |
| 0 | 319 | - |
| 25 | 2893 | 87.3 |
Note: Data is illustrative and based on findings for a specific this compound-based ligand in HCl solution.
Environmental Science and Monitoring of Morpholine
Environmental Fate and Degradation Pathways of Morpholine (B109124)
When released into the environment, this compound's fate is influenced by its physical and chemical properties. It is highly soluble in water and is not expected to significantly bioconcentrate, volatilize from water, or sorb to organic matter taylorfrancis.com. If released to moist soil surfaces, volatilization is expected to be slow taylorfrancis.com.
In the atmosphere, this compound is expected to be readily degraded by reaction with photochemically produced hydroxyl radicals usda.gov. A computer-estimated half-life for this reaction is approximately 4 hours taylorfrancis.com. Direct photochemical degradation in the atmosphere or hydrosphere is unlikely as this compound shows no absorption in the UV spectrum above 260 nm inchem.org.
A significant environmental concern is the potential for this compound, a secondary amine, to undergo nitrosation to form N-nitrosothis compound (NMOR) scbt.com. This reaction can occur in the presence of nitrites or nitrogen oxides under various conditions, including in aqueous solutions and even under normal environmental conditions inchem.orgnih.gov. NMOR is a known mutagen and carcinogen, highlighting the importance of understanding this compound's fate and preventing its transformation in the environment nih.govethz.ch.
Biodegradation Studies of this compound
Biodegradation is considered a significant removal process for this compound in natural waters taylorfrancis.com. This compound is inherently biodegradable inchem.orgscbt.com. However, its degradation can be slow, particularly under non-adapted conditions inchem.orgscbt.com.
Studies have shown that this compound can be completely degraded microbiologically by certain organisms that can utilize it as a sole source of carbon, nitrogen, and energy researchgate.netoup.com. These organisms liberate excess nitrogen as ammonia (B1221849) researchgate.net.
Most this compound-degrading bacteria identified belong to the genus Mycobacterium, although some Arthrobacter strains have also been reported nih.gov. Mycobacterium strains, such as Mycobacterium sp. strain RP1 and Mycobacterium aurum MO1, have been shown to degrade this compound via specific metabolic pathways nih.govasm.org.
Research using techniques like in situ ¹H nuclear magnetic resonance (NMR) spectroscopy has helped elucidate the intermediates formed during the biodegradation process nih.govasm.org. Studies with M. aurum MO1 and Mycobacterium sp. strain RP1 have identified 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) as key intermediates in the this compound degradation pathway nih.govasm.org. This degradation appears to involve the cleavage of the C-N bond in the this compound ring nih.gov.
The enzymes responsible for this compound oxidation are inducible researchgate.net. Effective biodegradation in activated sludge plants often requires a period of acclimation and a sufficient sludge age to maintain a population of the specific this compound-degrading microbes, primarily Mycobacterium species scbt.comoup.comeuropa.eu.
This compound in Industrial Wastewater Treatment
Given its use in various industrial processes, this compound is a potential component of industrial wastewater researchgate.netinchem.org. Effective treatment of this compound-containing wastewater is essential to minimize its release into the environment.
Biological treatment, particularly activated sludge processes, can be effective for removing this compound from wastewater, provided the microbial community is acclimated inchem.orgoup.com. Studies have shown that activated sludge plants, after a period of adaptation, can effectively remove this compound oup.comoup.com. The efficiency of this compound degradation in activated sludge is significantly influenced by factors such as sludge age, with longer solid retention times (over 8 days) being crucial for reliable degradation scbt.com.
Other treatment methods have also been investigated. Activated carbon adsorption systems have been found to be amenable to removing various organic compounds, including this compound, from aqueous and gaseous waste streams from petrochemical plants taylorandfrancis.com.
Research on biochemical treatment processes for high-concentration this compound wastewater has explored combined approaches. One study investigated a combined aerated stripping-adsorption-biological process, demonstrating significant reductions in chemical oxygen demand (COD) and ammonia nitrogen from wastewater containing high concentrations of this compound and N-methylthis compound researchgate.net. This process involved aerated stripping, activated carbon adsorption, and a biological treatment step utilizing activated sludge and a biological aerated filter (BAF) researchgate.net.
The following table summarizes some key data points regarding this compound's environmental fate and biodegradation:
| Property/Process | Value/Observation | Source |
| Half-life in air (hydroxyl radicals) | ~4 hours (computer estimated) | taylorfrancis.com |
| Photochemical degradation | Unlikely in atmosphere or hydrosphere (no UV absorption > 260 nm) | inchem.org |
| Bioconcentration | Not expected | taylorfrancis.comscbt.com |
| Volatilization from water | Not expected to be significant | taylorfrancis.com |
| Sorption to organic matter | Not expected | taylorfrancis.com |
| Inherent Biodegradability | Yes | inchem.orgscbt.com |
| Biodegradation in activated sludge | Effective after acclimation; requires sufficient sludge age (>8 days) | scbt.comoup.com |
| Key Biodegradation Intermediates | 2-(2-aminoethoxy)acetate, Glycolate | nih.govasm.org |
| Primary this compound-Degrading Bacteria | Mycobacterium spp., some Arthrobacter spp. | nih.gov |
| Removal in combined wastewater treatment | Significant reduction in COD and ammonia nitrogen observed in laboratory studies | researchgate.net |
Computational Chemistry and Theoretical Studies of Morpholine
Quantum Chemical Calculations of Morpholine (B109124) and Derivatives
Quantum chemical calculations, including methods like Density Functional Theory (DFT) and ab initio approaches, are widely applied to investigate the electronic structure, energetics, and reactivity of this compound and its derivatives. These calculations provide insights into properties that are often difficult or impossible to obtain experimentally.
Energetic Analysis and Thermochemical Properties
Computational studies have been used to determine various thermochemical properties of this compound and its derivatives, such as enthalpies of formation, free energies, and entropies. DFT methods, like B3LYP, are commonly employed for these calculations, often in conjunction with different basis sets researchgate.netpnrjournal.com. The G3(MP2)//B3LYP composite method has also been used to analyze the energetics of stable conformers and determine gas-phase standard enthalpies of formation researchgate.net. Experimental techniques, such as static bomb combustion calorimetry and vacuum drop microcalorimetry, are sometimes used in combination with computational calculations to validate the theoretical results for enthalpies of formation researchgate.net. Studies on morpholinium-based ionic liquids have also utilized DFT to evaluate thermophysical properties like total energy, binding energy, and heat of formation ajchem-a.com.
Conformational Analysis and Stereoisomerism
Conformational analysis of this compound is a significant area of computational study. This compound, a six-membered ring containing nitrogen and oxygen, can exist in different chair conformers, distinguished by the orientation of the N-H bond (axial or equatorial) researchgate.net. Theoretical calculations, including MP2, QCISD, and DFT, predict the equatorial chair conformer to be lower in energy researchgate.net. Raman spectroscopy combined with theoretical calculations has supported the presence of two conformers in the liquid state researchgate.net. Molecular modeling calculations have also been used to determine the conformation of this compound scaffolds in more complex molecules, such as morpholinone peptidomimetics, showing half-chair conformations with specific substituent orientations frontiersin.org.
Bond Dissociation Enthalpies and Reactivity Predictions
Quantum chemical calculations are valuable for determining bond dissociation enthalpies (BDEs), which provide insights into the strength of chemical bonds and help predict reactivity unacademy.com. For this compound and its derivatives, computational studies have determined N-H and C-H bond dissociation enthalpies researchgate.netacs.org. These calculations contribute to understanding the stability of molecules and the feasibility of chemical reactions . The B3LYP method is considered generally reliable for predicting absolute BDEs and substituent effects pan.olsztyn.pl. The presence of nitrogen in the this compound heterocycle is thought to significantly facilitate hydrogen abstraction, a process related to bond dissociation nih.govresearchgate.net.
Acidity, Basicity, and Proton Affinities
The acid-base properties of this compound, particularly its basicity due to the presence of the amine group, have been investigated using computational methods researchgate.netnih.gov. Quantum chemical calculations can estimate proton affinities (PA) and gas-phase basicities (GPB), which are quantitative measures of intrinsic basicity researchgate.netacs.orgresearchgate.netnih.gov. DFT procedures have shown the capability to produce acidity-basicity data that align well with experimental results researchgate.net. These calculations can also identify the favored site of protonation researchgate.netmaynoothuniversity.ie. The pKa of this compound is reported to be 8.49, indicating its basic nature nih.gov.
Electron Transfer Capabilities
Computational studies, particularly quantum chemical calculations, have been used to assess the electron transfer capabilities of this compound and its derivatives. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter related to charge transfer ability; a smaller energy gap suggests that a molecule can more easily undergo charge transfer mdpi.com. Studies on this compound salt volatile corrosion inhibitors have shown that this compound carbonate exhibits stronger electron transfer capabilities compared to this compound benzoate (B1203000), which correlates with better corrosion inhibition performance mdpi.comchemicalbook.combohrium.com. Theoretical calculations have also explored the electron transfer in this compound-functionalized fluorescent probes, indicating that protonation of the this compound moiety can significantly alter its HOMO and LUMO energies, enabling electron transfer and fluorescence quenching nih.gov.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions of molecules, such as this compound derivatives, with biological targets like proteins or with different chemical environments.
Molecular docking studies predict the preferred binding orientation and affinity of a ligand (e.g., a this compound derivative) to a receptor (e.g., an enzyme or protein) sciencescholar.us. These studies provide insights into the potential biological activity of this compound-containing compounds by estimating binding energies and identifying key interactions with amino acid residues in the binding site preprints.orgrsc.orgarkat-usa.org. For example, molecular docking has been used to study the interaction of this compound derivatives with SARS-CoV-2 inhibitors and DNA gyrase enzymes, showing promising binding affinities sciencescholar.ussciencescholar.us.
Molecular dynamics simulations extend molecular docking by simulating the time-dependent behavior of molecular systems. MD simulations can provide information about the stability of protein-ligand complexes, conformational changes, and the dynamic interactions between molecules in various environments, including biological membranes or interfacial systems preprints.orgrsc.orgrsc.orgresearchgate.net. MD simulations have been used to validate molecular docking findings and assess the stability of complexes formed by this compound-substituted compounds with targets like mTOR preprints.orgmdpi.com. Furthermore, MD simulations have been employed to investigate the transmembrane penetration mechanism of this compound through biological membranes rsc.org and the behavior of this compound derivatives as surfactants in complex systems like CO2/H2O/oil interfaces researchgate.netaip.org.
Ligand-Protein Interactions and Binding Affinity
Computational methods are extensively used to investigate the interactions between ligands and proteins and to predict their binding affinities. This is a critical area in drug discovery and understanding biological processes. This compound, as a structural motif present in numerous bioactive molecules and pharmaceuticals, is frequently studied in this context. sci-hub.se Computational studies can provide atomistic-level descriptions of the structures, thermodynamics, and dynamics of protein-ligand systems. diva-portal.org
Techniques such as molecular dynamics (MD) simulations and molecular docking are commonly employed to model the binding of this compound-containing compounds to target proteins. researchgate.net These simulations can help identify key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that contribute to binding affinity. researchgate.net For instance, studies involving this compound derivatives as potential enzyme inhibitors have utilized molecular docking to explore their binding modes and estimate binding energies with the target enzyme. nih.govresearchgate.net
Predicting binding affinity is a significant aspect of these computational studies. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and alchemical free energy calculations are used to estimate the strength of the interaction between a ligand and a protein. diva-portal.org While alchemical methods are considered more rigorous, they are also computationally more demanding. diva-portal.org The integration of computational techniques with experimental data, such as from affinity capillary electrophoresis with mass spectrometry (ACE-MS), can provide a more comprehensive understanding of ligand-protein interactions. nih.gov For example, n-methylthis compound acetate (B1210297) buffer has been highlighted as an asset in ACE-MS studies involving native proteins, improving peak shape during analysis at physiological pH. nih.gov
Enzyme Inhibition Mechanisms (Computational)
Computational studies are valuable tools for elucidating the mechanisms by which molecules, including this compound derivatives, inhibit enzymes. These studies can provide details about the binding site, the nature of interactions between the inhibitor and the enzyme, and the conformational changes that may occur upon binding.
Molecular docking is a primary technique used to predict how a this compound-containing inhibitor binds to the active site of an enzyme. nih.govresearchgate.net This can help in understanding the orientation and position of the inhibitor within the binding pocket and identifying the specific amino acid residues involved in interactions. For example, computational studies have explored this compound-bearing halogenated sulfonamides as potential tyrosinase inhibitors, using molecular docking to understand their binding profiles and interactions with the enzyme's core residues. nih.govresearchgate.net
Beyond docking, more advanced computational methods like molecular dynamics simulations can provide insights into the stability of the enzyme-inhibitor complex and the dynamic nature of the interaction over time. researchgate.net Quantum chemical calculations can also be employed to study the electronic properties of the inhibitor and the enzyme's active site, providing a deeper understanding of the chemical forces driving the inhibition process. Studies on this compound salt volatile corrosion inhibitors have used computational simulations, including quantum chemical calculations, to reveal the formation of protective layers on steel surfaces and the coordination with iron atoms through nitrogen and oxygen atoms, indicating the mechanism of corrosion inhibition. bohrium.com
Computational studies have also been applied to investigate the catalytic mechanisms of reactions involving this compound, such as urethane (B1682113) formation, providing details about transition states and energy profiles in the presence and absence of this compound as a catalyst. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to study the electronic structure, properties, and reactivity of molecules. DFT calculations provide valuable information about the optimized geometries, electronic distribution, and energetic characteristics of this compound and its derivatives.
DFT calculations have been employed to determine the geometrical and energetic characteristics of this compound conformers and their anion radicals. researchgate.net These calculations can evaluate rotational barriers and assist in vibrational assignments. researchgate.net For instance, a joint experimental and computational study on the energetics and reactivity of this compound and thiothis compound (B91149) utilized composite G3(MP2)//B3LYP calculations to determine gas-phase standard molar enthalpies of formation, showing good agreement with experimental values. acs.orgresearchgate.net This study also extended DFT calculations to other thermodynamic properties like bond dissociation enthalpies, gas-phase acidities and basicities, proton affinities, and adiabatic ionization enthalpies. acs.orgresearchgate.net
DFT is also crucial for optimizing the molecular structures of this compound-containing compounds before further computational analyses, such as molecular docking. nih.govresearchgate.netpnrjournal.com Optimized structures obtained from DFT calculations can be compared with experimentally determined structures, for example, from X-ray crystallography, to validate the computational models. iucr.orgotago.ac.nz Studies on this compound derivatives have used DFT calculations (e.g., B3LYP functional with various basis sets) to analyze structural parameters like bond lengths and bond angles, as well as thermodynamic parameters, Natural Bond Orbital (NBO) analysis, and Non-linear optical (NLO) properties. pnrjournal.com
Furthermore, DFT calculations are used to investigate the chemical reactivity of this compound, for example, its reactions with other organic molecules, providing theoretical explanations for regioselectivity based on frontier molecular orbital theory. researchgate.net The electronic band gap, determined from HOMO-LUMO energy levels calculated by DFT, can also provide insights into the chemical hardness and electronic properties of this compound derivatives. iucr.orgotago.ac.nz
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. This analysis provides insights into the nature and extent of various contacts between molecules in the solid state, which is important for understanding crystal packing and material properties.
Hirshfeld surface analysis is frequently applied to this compound-containing compounds to study their crystal packing and intermolecular interactions. iucr.orgotago.ac.nziucr.orguzicps.uzmdpi.comresearchgate.net The analysis involves mapping properties such as the normalized contact distance (dnorm), shape index, and curvedness onto the molecular surface. iucr.orgmdpi.com These maps highlight regions involved in different types of intermolecular contacts. iucr.orgmdpi.com
The two-dimensional fingerprint plots derived from Hirshfeld surfaces provide a quantitative breakdown of the contributions of different types of interactions to the crystal packing. iucr.orgiucr.orgmdpi.comresearchgate.net Common interactions observed in crystals of this compound derivatives include H...H, C...H, N...H, O...H, and C...C contacts, as well as halogen-involving interactions if halogens are present. iucr.orgotago.ac.nziucr.orgmdpi.comresearchgate.net For example, a Hirshfeld surface analysis of a this compound derivative revealed that the most important contributions to crystal packing were from H...H (55.2%), H...C/C...H (22.6%), and H...O/O...H (20.5%) interactions. iucr.org Another study on a cadmium complex with a this compound ligand showed contributions of H...H (71.8%), O...H/H...O (27.1%), and C...H/H...C (1.0%) contacts. researchgate.net
Hirshfeld surface analysis helps in understanding how molecules are held together in the solid state through various intermolecular forces, including hydrogen bonds and van der Waals interactions. otago.ac.nziucr.org It can confirm the presence and nature of hydrogen bonds identified through crystallographic analysis. iucr.orgresearchgate.net This information is valuable for crystal engineering and predicting the physical properties of materials.
Materials Science Applications of Morpholine
Morpholine (B109124) Derivatives in Polymer and Resin Production
This compound derivatives are integral to the production of various polymers and resins, where they contribute to modifying material properties and influencing reaction kinetics. e3s-conferences.org Their functions in this area include acting as curing agents, stabilizers, and cross-linking agents. e3s-conferences.orgnih.gov
Curing Agents and Stabilizers
This compound derivatives are employed as curing agents and stabilizers in polymer and resin systems. e3s-conferences.orgnih.gov For instance, 4-methyl-2-morpholinone has been identified for its utility as a curing agent in epoxy resin compositions. It can be used independently or as an accelerator in conjunction with established curing agents such as anhydrides or dicyandiamide (B1669379) (DICY), facilitating the curing of epoxy resins. google.com These epoxy materials typically contain an average of at least 1.8 reactive 1,2-epoxy groups per molecule and can exist as monomers or polymers. google.com
In addition to their role in curing, this compound derivatives serve as stabilizers, particularly as light stabilizers in polymers. Hindered Amine Light Stabilizers (HALS) that are derivatives of this compound, such as polymers formed from the reaction of this compound-2,4,6-trichloro-1,3,5-triazine, are effective in mitigating the photodegradation of polymers like polyolefins (e.g., polyethylene (B3416737) and polypropylene). specialchem.commfci.com.cnuvabsorber.comuvabsorber.commpi.eu These stabilizers operate by scavenging free radicals and decomposing hydroperoxides, rather than by absorbing UV radiation. uvabsorber.com Their high efficiency and sustained performance are attributed to a cyclic regeneration process during the stabilization mechanism. uvabsorber.com
Cross-linking Agents
This compound derivatives also find application as cross-linking agents in the field of polymer science. nih.gov While the specific details regarding the use of this compound derivatives solely as cross-linking agents were not extensively detailed within the provided search results, their contribution to the modification of polymer networks is acknowledged within the broader context of polymer and resin synthesis. e3s-conferences.org
Incorporation of this compound Derivatives into Advanced Materials
The incorporation of this compound derivatives into advanced materials represents a significant area of research and development. e3s-conferences.orgontosight.aiuni.lu The inclusion of the this compound moiety can confer desirable properties upon these materials. For example, complex this compound derivatives have been synthesized for specialized applications, potentially leveraging the characteristics of their constituent parts, such as imparting fluorescent properties or influencing their reactivity and solubility profiles. ontosight.ai Organosilicon compounds that feature this compound rings alongside silane (B1218182) groups are being explored for their potential applications in materials science, including the development of silicone-based polymers or composites. ontosight.ai Furthermore, this compound amides, which can be obtained through the chemical upcycling of polyesters like polyethylene terephthalate (B1205515) (PET), are being investigated as versatile building blocks for the synthesis of new value-added compounds and materials. nih.gov
This compound in Composite Materials Research
This compound and its derivatives are relevant in the realm of composite materials research. Organosilicon compounds containing this compound functionalities are being explored for their use in materials science, including silicone-based polymers or composites. ontosight.ai Research into biodegradable materials also involves the synthesis of polydepsipeptides from this compound-2,5-diones, highlighting the potential of this compound-based structures in developing advanced composite materials with tailored properties, such as specific thermomechanical characteristics and degradability. researchgate.net
Role as a Solvent in Material Synthesis
This compound is widely recognized and utilized as a solvent in various material synthesis processes. mpi.euontosight.aiatamanchemicals.com Its polarity and miscibility with both water and a range of organic solvents contribute to its versatility as a reaction medium in the production of materials. atamankimya.comalphachem.bizsilverfernchemical.comtaylorandfrancis.com
This compound serves as a solvent for various substances, including resins, waxes, casein, and dyes. atamankimya.comatamankimya.comtaylorandfrancis.com This solvent capability is advantageous in the formulation and application of coatings, polishes, and other material products. atamankimya.comsilverfernchemical.com
Beyond this compound itself, specific derivatives act as specialized solvents. N-formylthis compound (NFM) is one such example, having been synthesized and evaluated as a green solvent for organic synthesis. ajgreenchem.com Its chemical stability, non-toxicity, and compatibility with various hydrocarbons make it a suitable choice for these applications. ajgreenchem.com Another notable derivative is N-methylthis compound N-oxide (NMMO), particularly its monohydrate form, which is used as a solvent for cellulose (B213188) in the lyocell process, a method employed for the production of cellulose fibers. atamanchemicals.comwikipedia.org This process involves dissolving cellulose to create a dope (B7801613) solution, followed by the reprecipitation of cellulose to form fibers. wikipedia.org
The application of this compound as a solvent also extends to polymerization reactions. Small quantities of this compound can function as an emulsion polymerization agent for monomers such as butadiene and isoprene, as well as in their copolymerization with styrene (B11656) and acrylonitrile. atamanchemicals.com It can also serve as a temperature-sensitive polymerization inhibitor. atamanchemicals.com
Below is a table summarizing some of the this compound derivatives mentioned and their applications in materials science:
| Compound Name | Application Area(s) |
| This compound derivatives (general) | Polymer and Resin Production, Advanced Materials |
| Polymers with this compound-2,4,6-trichloro-1,3,5-triazine reaction products | Light Stabilizers (HALS) in Polymers |
| 4-methyl-2-morpholinone | Curing Agent/Accelerator for Epoxy Resins |
| Organosilicon compounds incorporating this compound rings | Silicone-based Polymers and Composites |
| This compound amides (from polyester (B1180765) upcycling) | Synthetic Building Blocks for New Materials |
| This compound-2,5-diones | Precursors for Biodegradable Polydepsipeptides |
| This compound | Solvent for Resins, Waxes, Casein, Dyes, Polymerization |
| N-formylthis compound (NFM) | Green Solvent in Organic Synthesis |
| N-methylthis compound N-oxide (NMMO) monohydrate | Solvent for Cellulose (Lyocell process) |
Advanced Analytical Methodologies for Morpholine
Chromatographic Techniques for Morpholine (B109124) Quantification
Chromatographic methods are widely employed for the separation and quantification of this compound, offering high sensitivity and selectivity. Various chromatographic approaches, often coupled with advanced detection systems, have been successfully applied.
High-Performance Liquid Chromatography (HPLC) and HILIC-ESI-MS/MS
High-Performance Liquid Chromatography (HPLC) is a common liquid-phase technique used for separating and quantifying this compound. eschemy.com This method provides high sensitivity and selectivity. eschemy.com
Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization and tandem Mass Spectrometry (HILIC-ESI-MS/MS) has been specifically developed for the determination of this compound residues in complex matrices such as fruit commodities. researchgate.netnih.govacs.org This approach utilizes acidified methanol (B129727) extraction and centrifugation as sample preparation steps. researchgate.netacs.org The chromatographic separation is typically performed on a HILIC column using a mobile phase containing ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with gradient elution. researchgate.netnifc.gov.vn Detection is achieved using a tandem mass spectrometer in positive ion mode (ESI+). researchgate.net
Studies have demonstrated good linearity (R² > 0.999) for HILIC-ESI-MS/MS methods applied to this compound analysis in fruit matrices over a range of concentrations. researchgate.netnifc.gov.vn Recovery rates have been reported between 78.4% and 102.7% for spiked samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique for the qualitative and quantitative analysis of this compound. eschemy.com GC-MS methods often require derivatization of this compound to enhance its volatility and improve chromatographic performance and detection sensitivity. researchgate.netnih.gov For instance, this compound, as a secondary amine, can react with sodium nitrite (B80452) under acidic conditions to form N-nitrosothis compound (NMOR), a stable and volatile derivative detectable by GC-MS. nih.gov This derivatization approach has been shown to significantly increase sensitivity compared to direct detection. nih.gov
GC-MS methods for this compound analysis have been applied to various matrices, including fruit samples. researchgate.netmdpi.comnih.gov Optimized GC-MS methods for determining this compound in fruit peel and pulp have utilized specific columns, such as a DB-1701 column, which provided better separation and response compared to a DB-wax column. nih.gov Sample preparation for GC-MS analysis of this compound in fruits may involve defatting steps to improve extraction efficiency due to the high lipid content in fruit peel. researchgate.netnih.gov
Validation studies for GC-MS methods have shown good linearity, accuracy, and precision. nih.govmdpi.com Recovery rates for this compound in fruit matrices using GC-MS have ranged from 88.6% to 107.2%. researchgate.netmdpi.com
Ion Chromatography with Suppressed Conductivity Detection
Ion Chromatography (IC) with suppressed conductivity detection is a well-established method for determining various cations and amines, including this compound, in aqueous samples. lcms.czthermofisher.comscience.gov This technique is particularly useful for analyzing this compound in matrices like nuclear power plant wastewater, where it is used for corrosion control. lcms.czthermofisher.comlabrulez.com
IC methods for this compound often utilize high-performance cation-exchange columns and electrolytically generated eluents, such as methanesulfonic acid (MSA), which provide consistent eluent concentration and simplify sample preparation. lcms.czchromatographytoday.com Suppressed conductivity detection is employed to measure the separated this compound ions. lcms.czscience.govchromatographytoday.com Some IC methods may also incorporate in-line matrix elimination to prevent column contamination and concentrate trace analytes. chromatographytoday.com
IC with suppressed conductivity detection allows for the determination of this compound in the µg/L to mg/L concentration range. lcms.czthermofisher.com This method can also be optimized for simultaneous determination of other amines and cations present in the sample matrix. lcms.czchromatographytoday.com
Electrochemical Analysis Methods
Electrochemical techniques offer an alternative approach for this compound detection, often characterized by their simplicity, low cost, and potential for in-situ analysis. scielo.br These methods leverage the electroactivity of this compound. scielo.br
Flow Injection Analysis (FIA) coupled with amperometric detection using screen-printed carbon electrodes has been developed for this compound determination, particularly in corrosion inhibitors used in the oil industry. scielo.brscielo.br This method involves evaluating the electroactivity of this compound using techniques like cyclic voltammetry, where an anodic peak is observed corresponding to the irreversible oxidation of this compound. scielo.brscielo.br The amperometric method has demonstrated a linear response over a specific concentration range and good recovery rates. scielo.brscielo.br
Differential pulse voltammetry (DPV) has also been explored for this compound analysis, utilizing modified glassy carbon electrodes with carbon nanostructures like graphene and carbon nanotubes to enhance electrocatalytic activity towards this compound electro-oxidation. researchgate.netresearchgate.net These electrochemical sensors have shown promising detection limits and good recovery in matrices like boiler water. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are valuable for the characterization of this compound and its interactions. Techniques such as Infrared (IR) spectroscopy and UV-Vis spectroscopy are used to elucidate the structure and properties of this compound, including its charge-transfer complexes with various acceptors. bibliotekanauki.plresearchgate.netnih.gov
UV-Vis spectroscopy, in conjunction with methods like the modified Benesi-Hildebrand equation, can be used to determine spectroscopic parameters such as association constants and molar extinction coefficients for this compound charge-transfer complexes. bibliotekanauki.plresearchgate.net IR spectroscopy provides information about the vibrational modes and functional groups present in this compound and its derivatives or complexes. bibliotekanauki.plbohrium.com
Other spectroscopic techniques, including Raman spectroscopy and X-ray photoelectron spectroscopy (XPS), have been employed in the characterization of materials used in electrochemical sensors for this compound detection, confirming the presence and properties of modifying agents like carbon nanostructures. researchgate.netbohrium.com
Method Validation and Detection Limits in Complex Matrices
Method validation is a critical step in establishing the reliability and accuracy of analytical methods for this compound quantification in complex matrices. Validation typically involves evaluating parameters such as linearity, accuracy (recovery), precision (intra-day and inter-day repeatability), limit of detection (LOD), and limit of quantification (LOQ). nifc.gov.vnresearchgate.netmdpi.comrsc.org
Studies on this compound analysis in complex matrices like fruit peel and pulp using GC-MS have reported method detection limits (MDL) ranging from 1.3 to 3.3 µg/kg and recovery rates between 88.6% and 107.2%. researchgate.netmdpi.com Intra-day and inter-day precisions (RSD%) have been reported in the range of 1.4–9.4% and 1.5–2.8%, respectively. researchgate.netmdpi.com
For HILIC-ESI-MS/MS methods applied to fruit matrices, LOD values have been reported as low as 2 µg/kg and LOQ values at 5 µg/kg. researchgate.netnifc.gov.vn Recovery rates in these studies ranged from 78.4% to 102.7%. researchgate.netnifc.gov.vn The LOQ for this compound in fruit commodities using HILIC-ESI-MS/MS has been reported as 0.01 µg/g, with MDL values ranging from 0.0010 to 0.0040 µg/g. nih.govresearchgate.net
Electrochemical methods have also demonstrated validation parameters, with an amperometric method showing a linear response range of 20-120 mg/L, an LOD of 10 mg/L, and an LOQ of 30 mg/L in corrosion inhibitors. scielo.brscielo.br Differential pulse voltammetry methods using modified electrodes have reported theoretical detection limits of 1.0 to 1.3 mg/L in boiler water. researchgate.net
The choice of analytical method and the associated validation parameters are highly dependent on the specific matrix being analyzed and the required sensitivity for the application.
Toxicological and Ecotoxicological Research on Morpholine
Studies on Systemic Toxicity and Organ Effects
Studies on the systemic toxicity of morpholine (B109124) in experimental animals have identified various target organs. Following repeated oral administration, effects on the liver, kidneys, lungs, and stomach have been observed. In a 30-day repeated dose oral toxicity study, Sprague Dawley (SD) rats administered this compound by gavage at doses of 320 or 800 mg/kg body weight (bw)/day showed swelling, congestion, necrosis, and/or desquamation in these organs. industrialchemicals.gov.au, canada.ca At 160 mg/kg bw/day, 12 out of 20 exposed rats survived, with no gross lesions noted. canada.ca Another study involving male rats fed this compound in the diet for 4 weeks at dosages up to 323 mg/kg/day showed an increase in the weight of adrenal glands and a lower mean body weight gain at the highest dose. canada.ca Lower doses in this study had no observed effects. canada.ca Moderate adiposis of the liver was reported in rats administered 500 mg/kg bw/day this compound in the diet for 56 days. industrialchemicals.gov.au
Dermal application of undiluted or diluted this compound has also resulted in systemic toxicity, affecting the liver, kidneys, and spleen in guinea pigs and rabbits. nih.gov, cdc.gov Necrosis of the liver and tubular necrosis of the kidney were observed in guinea-pigs after dermal application of 0.9 g/kg bw of undiluted, unneutralized this compound. nih.gov Similar effects were noted in rabbits following dermal application of 0.9 g/kg bw of dilute this compound. nih.gov In a short-term dermal toxicity study, rabbits showed necrosis of the liver with congestion and cloudy swelling, an abnormal amount of secretion into kidney tubules, and congestion of the spleen. cdc.gov
Inhalation exposure has also been linked to systemic effects. Liver and kidney necrosis occurred in rats exposed by inhalation to high concentrations (12,000 or 18,000 ppm) for up to 42 hours. nih.gov Repeated inhalation studies in rats have also indicated effects on the kidneys and lungs, including increased organ:body weight ratios at 450 ppm. nih.gov
Inhalation Toxicity Studies
Inhalation is a significant route of exposure for this compound, and numerous studies have assessed its toxicity via this pathway. Acute inhalation studies in rats have reported LC50 values ranging from 7650 to 8010 mg/m³ (2150 to 2250 ppm) for females and males, respectively, and in mice, LC50 values were 5160 mg/m³ (1450 ppm) for males and 6760 mg/m³ (1900 ppm) for females. nih.gov There was no mortality in rats exposed to nominal concentrations of 24 mg/L for 4 hours, although signs of irritation were present. oecd.org However, 100% mortality was observed in rats exposed to vapor concentrations of 21.14 mg/L (nominal) for 5.5 hours or 4.6 - 5.4 mg/L (measured) for 6 hours. oecd.org
Repeated inhalation studies have identified the upper respiratory tract as a primary target for local effects due to the irritating nature of this compound. In a 2-year study in Sprague Dawley rats, irritation with findings in the nasal turbinates occurred at 50 ml/m³, which was severe at 150 ml/m³. uzh.ch A no observed adverse effect concentration (NOAEC) of 25 ml/m³ was determined in 7 and 13-week studies in Sprague Dawley rats, based on focal necrosis with cell debris in the nasal cavity at 100 ml/m³. uzh.ch In a 104-week study, a systemic NOAEC of 0.543 mg/L was determined in rats exposed to concentrations up to this level, while a local NOAEC for nasal effects was determined as 0.036 mg/L. industrialchemicals.gov.au A 13-week study found a systemic NOAEC of 0.89 mg/L and a local NOAEC of 0.36 mg/L. industrialchemicals.gov.au
Data from Inhalation Toxicity Studies:
| Species | Exposure Duration | Concentration (ppm) | Concentration (mg/m³) | Effect | Citation |
| Rat (Male) | Acute (LC50) | 2250 | 8010 | Mortality | nih.gov |
| Rat (Female) | Acute (LC50) | 2150 | 7650 | Mortality | nih.gov |
| Mouse (Male) | Acute (LC50) | 1450 | 5160 | Mortality | nih.gov |
| Mouse (Female) | Acute (LC50) | 1900 | 6760 | Mortality | nih.gov |
| Rat | 13 weeks | 100 | 356 | Focal necrosis of turbinates (low incidence) | nih.gov |
| Rat | 13 weeks | 25 | ~89 | NOAEC (Nasal effects) | uzh.ch |
| Rat | 2 years | 50 | ~180 | Irritation with findings in nasal turbinates, Systemic NOAEC | uzh.ch, tandfonline.com |
| Rat | 2 years | 150 | ~540 | Severe irritation in nasal turbinates | uzh.ch, tandfonline.com |
| Rat | 104 weeks | 0.036 mg/L | ~128 mg/m³ | Local NOAEC (Nasal effects) | industrialchemicals.gov.au |
| Rat | 104 weeks | 0.543 mg/L | ~1937 mg/m³ | Systemic NOAEC | industrialchemicals.gov.au |
| Rat | 13 weeks | 0.36 mg/L | ~1285 mg/m³ | Local NOAEC | industrialchemicals.gov.au |
| Rat | 13 weeks | 0.89 mg/L | ~3172 mg/m³ | Systemic NOAEC | industrialchemicals.gov.au |
Dermal Exposure Studies and Absorption
This compound can be absorbed following dermal administration in experimental animals. nih.gov, inchem.org, industrialchemicals.gov.au Data from acute and short-term dermal toxicity studies in guinea pigs and rabbits suggest that this compound has the potential to be absorbed through the skin, become systemically available, and cause toxicity to the liver, kidneys, and spleen following repeated exposure. cdc.gov, cdc.gov
Undiluted this compound is corrosive to the skin of rabbits. industrialchemicals.gov.au, oecd.org, cdc.gov Topical application of a very small amount (0.001 mL) of undiluted this compound resulted in skin necrosis in rabbits within 24 hours. cdc.gov Diluted this compound (1:40) was found to be a mild irritant. inchem.org In a primary dermal irritation study in rabbits, undiluted this compound applied under semiocclusive dressing for four hours caused corrosive effects that were not reversible. industrialchemicals.gov.au
Acute dermal toxicity studies have reported a skin penetration LD50 for this compound of 0.5 ml(g)/kg in rabbits. nih.gov The minimum lethal dose in guinea pigs was reported as 0.9 g/kg bw (900 mg/kg). cdc.gov In a study with rabbits, applying 900 mg/kg bw of unneutralized, diluted this compound daily to clipped skin resulted in the death of all animals before the eleventh dose, with necrosis of the treated skin and inflammation/congestion of underlying organs observed. msdsdigital.com
Genotoxicity and Mutagenicity Assessments
Studies evaluating the genotoxic and mutagenic potential of this compound have generally shown negative results. This compound was not mutagenic in Salmonella typhimurium strains (TA1535, TA1537, TA98, TA100) with or without metabolic activation. nih.gov, oecd.org, inchem.org A this compound fatty acid salt also tested negative in several S. typhimurium strains. nih.gov, oecd.org
In a rat hepatocyte primary culture/DNA repair assay, this compound did not induce DNA repair at non-toxic concentrations. nih.gov, researchgate.net Two animal metabolites, N-methylthis compound oxide and N-hydroxythis compound, were also inactive in inducing DNA repair. nih.gov, researchgate.net A putative metabolite, 3-morpholinone, and N-butylthis compound were likewise inactive. nih.gov However, the chemical intermediate N-hydroxyethylthis compound did induce DNA repair in this assay. nih.gov
This compound did not induce micronuclei or chromosomal aberrations in hamsters. inchem.org It also did not induce morphological transformation, chromosomal aberrations, or DNA damage in cultured animal cells. inchem.org A cytogenetic analysis of lymphocytes in workers exposed to this compound showed no significant increase in cells with chromosome aberrations compared to a control group. inchem.org
Based on available data, this compound is generally not considered to be genotoxic. chemos.de, industrialchemicals.gov.au
Carcinogenicity Research
Research on the carcinogenicity of this compound has been conducted through oral administration and inhalation exposure in various animal species. The International Agency for Research on Cancer (IARC) has classified this compound as not classifiable as to its carcinogenicity to humans (Group 3), citing inadequate evidence in experimental animals and no data from studies in humans. inchem.org, nih.gov, inchem.org
Oral administration studies in mice, rats, and hamsters have yielded mixed results, with some studies considered inadequate for evaluation. nih.gov, nih.gov, inchem.org In one strain of mice, no significant increase in tumor incidence was observed. nih.gov, nih.gov, inchem.org In a study in rats, a few tumors of the liver and lung occurred in treated animals, but the study was noted for examining only respiratory tract and eye tissues histologically in mid- and low-dose groups. nih.gov
Inhalation exposure studies in rats did not show an increase in the incidence of tumors compared to controls. nih.gov, nih.gov, inchem.org A long-term inhalation study for carcinogenicity in rats at concentrations up to 0.54 g/m³ did not result in an increased incidence of tumors. inchem.org Similarly, a long-term oral study on mice administering this compound oleate (B1233923) in drinking water did not increase tumor incidence. inchem.org
It is important to note that N-nitrosothis compound (NMOR), a known animal carcinogen, can be formed through the nitrosation of this compound in the presence of nitrites. , iarc.fr Studies have shown that co-administering this compound with nitrite (B80452) or nitrate (B79036) can lead to the formation of NMOR and subsequent carcinogenic effects in animals, including liver and lung tumors in mice, and liver and kidney tumors in rats.
Aquatic Toxicity and Ecotoxicological Risk Assessment
Ecotoxicological studies have assessed the toxicity of this compound to aquatic organisms. This compound is considered to have moderate acute and chronic toxicity in aquatic invertebrates and algae. canada.ca
Acute aquatic toxicity data:
| Species | Endpoint | Value | Exposure Time | Source | Citation |
| Fish | LC50 | >100 mg/L | 96 h | ECHA | carlroth.com, carlroth.com |
| Aquatic Invertebrates | EC50 | 44.5 mg/l | 48 h | ECHA | carlroth.com |
| Algae | ErC50 | 64.63 mg/l | 72 h | ECHA | carlroth.com |
| Algae | NOEC | >= 93.2 mg/L | 72 h | nipponnyukazai.co.jp | |
| Fish (Oryzias latipes) | LC50 | > 88.9 mg/L | 96 h | nipponnyukazai.co.jp | |
| Daphnia magna | EC50 | > 84.8 mg/L | 48 h | nipponnyukazai.co.jp |
Chronic aquatic toxicity data:
| Species | Endpoint | Value | Exposure Time | Source | Citation |
| Aquatic Invertebrates | EC50 | 12.19 mg/l | 21 d | ECHA | carlroth.com |
| Aquatic Invertebrates | NOEC | 5 mg/l | 21 d | ECHA | carlroth.com |
| Daphnia magna | NOEC | > 84.8 mg/L | 21 d | nipponnyukazai.co.jp |
This compound is readily biodegradable according to OECD criteria. msdsdigital.com Based on measured bioconcentration factors of < 2.8 and < 0.3 - 0.65 in an OECD 305C study, this compound is not expected to bioaccumulate significantly in aquatic organisms. oecd.org, canada.ca, msdsdigital.com
Reproductive and Developmental Toxicity Investigations
Investigations into the reproductive and developmental toxicity of this compound have been conducted in experimental animals. No effects on reproductive organs were observed in rats in 13-week or 104-week repeated dose vapor inhalation studies at the highest tested concentrations. oecd.org The NOAEC for effects on reproductive organs was determined to be 0.543 mg/L based on the longest duration study. oecd.org
In a prenatal developmental toxicity study (OECD TG 414), pregnant rats were administered this compound HCl by oral gavage during gestation days 6-19. oecd.org The maternal NOAEL was 75 mg/kg bw/day based on hematological changes. oecd.org Fetal findings were primarily limited to skeletal variations (slight increase in delayed ossification) in the mid- and high-dose groups, which were considered transient and secondary to maternal toxicity, and thus not of toxicological relevance. oecd.org The NOAEL for prenatal developmental toxicity was 750 mg/kg bw/day, the highest dose tested. oecd.org
A reproductive/developmental toxicity screening study (OECD TG421) in rats administered this compound by gavage found a NOAEL for reproductive and developmental toxicity of 500 mg/kg bw/day, which was the highest dose tested. oecd.org this compound hydrochloride did not affect the reproductive ability of male rats or cause effects on female reproductive organs in one study. uzh.ch The NOAEL for perinatal and postnatal toxicity in F1 animals up to puberty was 423 mg this compound/kg bw/day (from 600 mg this compound hydrochloride/kg body weight and day), the highest dose tested. uzh.ch
Based on the available data, this compound is not considered to cause damage to the unborn child and is not subject to classification as a reproductive toxicant according to certain regulations. chemos.de, msdsdigital.com
| Study Type | Species | Route of Exposure | NOAEL/NOAEC | LOAEL/LOAEC | Key Findings | Citation |
| Repeated Dose Inhalation (104 weeks) | Rat | Inhalation | 0.543 mg/L (Systemic) | Not determined at higher concentrations | No effects on reproductive organs at tested concentrations. | oecd.org |
| Repeated Dose Inhalation (13 weeks) | Rat | Inhalation | 0.89 mg/L (Systemic) | Not determined at higher concentrations | No effects on reproductive organs at tested concentrations. | oecd.org |
| Prenatal Developmental Toxicity (GD 6-19) | Rat | Oral (gavage) | 750 mg/kg bw/day (Developmental) | Not observed at tested doses | Skeletal variations at higher doses, considered secondary to maternal toxicity. | oecd.org |
| Prenatal Developmental Toxicity (GD 6-19) | Rat | Oral (gavage) | 75 mg/kg bw/day (Maternal) | 250 mg/kg bw/day (Hematological changes) | Maternal toxicity observed at higher doses. | oecd.org |
| Reproductive/Developmental Toxicity Screening | Rat | Oral (gavage) | 500 mg/kg bw/day (Reproductive/Developmental) | Not observed at tested doses | No adverse effects on reproductive or developmental endpoints at tested doses. | oecd.org |
| Fertility and Peri/Postnatal Toxicity | Rat | Oral | 423 mg/kg bw/day (Fertility, Peri/Postnatal) | Not observed at tested doses | No effects on reproductive ability or organs, or peri/postnatal development. | uzh.ch |
Future Research Directions and Emerging Applications
Innovations in Green Synthesis of Morpholine (B109124)
The synthesis of this compound and its derivatives traditionally involves methods that can be inefficient or require harsh reagents. Future research is heavily focused on developing greener and more sustainable synthetic routes. Recent work has demonstrated a simple, high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. nih.gov This method offers environmental and safety benefits compared to traditional approaches. nih.gov The key to this innovation lies in achieving facile selective monoalkylation of primary amines using ethylene sulfate. nih.govchemrxiv.org This new methodology can be applied to synthesize a variety of substituted morpholines, including those found in active pharmaceutical ingredients. nih.govchemrxiv.org Further evaluation of the scope of this transformation is planned for the future. chemrxiv.org
Exploration of Novel this compound-Based Therapeutics
The this compound ring is a valuable scaffold in medicinal chemistry due to its balanced lipophilic-hydrophilic profile, reduced pKa value, and flexible chair-like conformation, making it useful for developing central nervous system (CNS) drug candidates. acs.orgnih.gov The exploration of novel this compound-based therapeutics is a dynamic area of research, with a growing number of studies highlighting its potential in treating various diseases. acs.orgnih.govbiosynce.come3s-conferences.orgnih.govresearchgate.netresearchgate.netresearchgate.net
This compound-containing compounds are being investigated for their activity against a range of targets, including those involved in mood disorders, pain, neurodegenerative diseases, and CNS tumors. acs.orgnih.gov For instance, this compound derivatives are being explored as potential inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative processes. nih.gov Structure-activity relationship (SAR) studies are crucial in this field to identify molecular features that enhance efficacy, selectivity, and drug-like properties. nih.gov
Future research directions include the development of this compound-based prodrugs to improve drug solubility and bioavailability, and the use of this compound in designing targeted drug delivery systems. biosynce.combiosynce.com The this compound moiety can enhance solubility and fine-tune the biological activity of a molecule by optimizing its interaction with the target receptor, potentially leading to increased potency, selectivity, and reduced side effects. biosynce.com The development of this compound-containing anticancer drugs with minimal side effects is an active area, particularly for CNS tumors, targeting kinases involved in cell cycle regulation like PI3K and mTOR. nih.gov Recent computational and experimental studies have explored this compound-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for targeted cancer therapy, showing promising activity against certain cancer cell lines. mdpi.comresearchgate.netpreprints.org
Development of Advanced Catalytic Systems
This compound's versatility extends to its role in catalysis, and future research is focused on developing advanced catalytic systems utilizing this compound or this compound-based structures. This compound can serve as a solvent or catalyst in various chemical reactions. e3s-conferences.org
Research is exploring the use of this compound-based ionic liquids as catalysts for organic synthesis. lidsen.com Additionally, this compound-based organocatalysts are being investigated for reactions such as the 1,4-addition of aldehydes to nitroolefins, despite the historical understanding of this compound-enamines having lower reactivity compared to other cyclic amines. nih.gov Computational studies are being employed to understand the transition states and explain the efficiency of certain this compound organocatalysts in these reactions. nih.gov Supported catalysts, such as isolated iridium atoms supported over nanadiamond/graphene, are being developed for reactions involving this compound, like the N-formylation of this compound with CO2 capture. researchgate.net The catalytic N-alkylation of this compound with alcohols over catalysts like CuO–NiO/γ–Al2O3 is also an area of investigation. researchgate.net
Smart Materials and Responsive Systems Incorporating this compound
The incorporation of this compound into smart materials and responsive systems is an emerging area with potential applications in drug delivery and tissue engineering. nih.govresearchgate.net Stimuli-responsive polymers that undergo reversible changes in response to external stimuli like pH or temperature are a significant category of smart materials. consensus.apprsc.org
New ionizable monomers derived from N-ethyl this compound have been prepared and polymerized to create homopolymers and crosslinked samples. nih.gov These materials have shown significant hydration degrees depending on pH and the crosslinker used, suggesting their suitability for smart hydrogels. nih.govresearchgate.net Future research aims to design and fabricate crystalline smart materials with well-defined molecular structures that facilitate efficient energy transfer and rapid response to external stimuli, potentially incorporating this compound-based structures for specific functionalities. consensus.appresearchgate.net
Enhanced Environmental Remediation Strategies
This compound is an environmental pollutant found in industrial effluents, and its potential to form carcinogenic N-nitrosothis compound (NMOR) has driven interest in its bioremediation. researchgate.net Future research is focused on enhanced environmental remediation strategies for this compound and its derivatives.
Microbial degradation is a key approach being investigated to reduce this compound and its derivatives in industrial discharge. researchgate.netresearchgate.net Studies have identified bacterial strains capable of utilizing this compound as a sole source of carbon, nitrogen, and energy. researchgate.netnih.gov Research has explored the involvement of enzymes like cytochrome P-450 in the biodegradation of this compound by certain Mycobacterium strains. nih.gov Future directions include optimizing microbial degradation processes and exploring new sustainable environmental technologies for this compound removal. researchgate.netunity.edu Nanoremediation, using nanoscale objects with high surface area and reactivity, is an innovative and sustainable approach being explored for the remediation of various environmental pollutants, which could potentially be applied or enhanced with this compound-based modifications or materials. researchgate.netnih.govrsc.org
Computational-Experimental Integration in this compound Research
The integration of computational and experimental methods is becoming increasingly vital in this compound research, accelerating discovery and providing deeper insights into molecular behavior and interactions. nih.gov
Computational studies, such as molecular docking and molecular dynamics simulations, are being used to predict the binding interactions and stability of this compound-containing compounds with biological targets, aiding in the rational design of therapeutics. mdpi.comresearchgate.netpreprints.orgrsc.orgresearchgate.net Density Functional Theory (DFT) calculations are employed to investigate the molecular structure, electronic properties, and stability of this compound derivatives. researchgate.netacs.org This computational-experimental integration allows for a more comprehensive understanding of structure-activity relationships and reaction mechanisms. mdpi.comresearchgate.netpreprints.orgnih.gov Future research will likely see an increased reliance on in silico methods to complement experimental data, facilitating the design and optimization of novel this compound-based molecules for diverse applications, from pharmaceuticals to catalysts and smart materials. nih.gov
Q & A
How should researchers design acute and chronic toxicity studies for morpholine in animal models?
Answer:
-
Acute Toxicity:
-
Chronic Toxicity:
-
Data Table:
Model Exposure Route Dose/Concentration Key Findings Reference Rats Oral 1–2 g/kg LD50, renal/hepatic damage Guinea pigs Oral 0.9 g/kg LD50 Rats Inhalation 0.54 g/m<sup>3</sup> Corneal/nasal lesions
How can discrepancies in carcinogenicity assessments of this compound be addressed?
Answer:
- Confounding Factors:
- Methodological Mitigation:
What structural and physicochemical properties make this compound a privileged scaffold in drug design?
Answer:
- Key Features:
- Moderate basicity (pKa ~8.7) enhances solubility and bioavailability .
- Electron-deficient ring (due to oxygen’s inductive effect) improves metabolic stability vs. piperidine/piperazine .
- Chair conformation facilitates blood-brain barrier (BBB) penetration for CNS targets .
- Applications:
What strategies minimize N-nitrosothis compound (NMOR) formation in this compound applications?
Answer:
- Experimental Controls:
- Analytical Monitoring:
Which analytical methods are recommended for detecting this compound derivatives in biological matrices?
Answer:
- Sample Preparation:
- Detection:
- Validation:
How can reaction conditions be optimized for synthesizing this compound derivatives?
Answer:
-
Key Parameters:
-
Data Table:
Reaction Optimal Conditions Yield Reference DMDEE Synthesis 300 g this compound, 80°C >90% Hydrogenation of Dihydroxazine TFA/Et3SiH, 50°C cis-only
How should this compound’s environmental impact be evaluated and mitigated?
Answer:
- Ecotoxicology:
- Mitigation:
What role does this compound play in CNS drug design and pharmacokinetics?
Answer:
- BBB Penetration:
- Balanced logP (~1.5) and low molecular weight facilitate CNS uptake .
- Example: mTOR inhibitors for epilepsy attenuation .
- Metabolism:
- CYP450 hydroxylation → lactam/lactone formation → non-toxic carboxylic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
